4-Carboxy-2-chlorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-borono-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHSNLXZRGWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590366 | |
| Record name | 4-Borono-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851335-09-6 | |
| Record name | 4-Borono-3-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851335-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Borono-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Carboxy-2-chlorophenylboronic acid, a vital building block in medicinal chemistry and materials science. This document is intended to be a valuable resource, offering detailed data and experimental methodologies to support research and development activities.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.
General and Chemical Properties
| Property | Value | Source |
| CAS Number | 851335-09-6 | [1] |
| Molecular Formula | C₇H₆BClO₄ | [1] |
| Molecular Weight | 200.38 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% | [2] |
Thermodynamic and Acidity Properties
| Property | Value | Source/Method |
| Melting Point | 210 °C | [1] |
| Boiling Point | Data not available (likely decomposes) | N/A |
| pKa (predicted) | 3.71 ± 0.10 | Computational Prediction |
| Solubility | Data not available; expected to be soluble in polar organic solvents like DMSO and methanol, and aqueous base. | Inferred from related compounds |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard analytical techniques for organic compounds and can be adapted for specific laboratory settings.
Determination of Melting Point
Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid. This is a key indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Determination of Solubility
Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, DMSO, acetone).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged to pellet the undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Reporting: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard base and monitoring the pH change. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if necessary) to a known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Due to the presence of two acidic protons (carboxylic acid and boronic acid), two inflection points may be observed.
Spectroscopic and Thermal Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of the compound by observing the magnetic properties of atomic nuclei.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the structure of the molecule.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are assigned to specific functional groups (e.g., O-H stretch of the carboxylic acid and boronic acid, C=O stretch of the carboxylic acid, C-Cl stretch, and B-O stretch).
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The solution is introduced into the ESI source where it is ionized.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. These techniques provide information on thermal stability and phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA or DSC pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C). The mass loss is recorded as a function of temperature.
-
DSC Analysis: The sample is heated at a constant rate, and the heat flow is measured relative to a reference pan. This will show endothermic events like melting and exothermic events like decomposition.
-
Data Analysis: The TGA thermogram indicates the onset of decomposition and the number of decomposition steps. The DSC thermogram provides the melting point and the enthalpy of fusion, as well as the temperatures of any other thermal events.
Logical Relationship of Physical Properties
The following diagram illustrates the interconnectedness of the physical properties and the analytical techniques used for their determination.
Caption: Interrelationship of physical properties and analytical methods.
References
A Technical Guide to 4-Carboxy-2-chlorophenylboronic Acid (CAS 851335-09-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Carboxy-2-chlorophenylboronic acid, a versatile building block in modern organic chemistry and medicinal research. It details the compound's physicochemical properties, safety and handling protocols, and its significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Identification and Properties
This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid, a chloro group, and a boronic acid functional group.[1] This trifunctional nature makes it a valuable reagent for constructing complex molecular architectures.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 851335-09-6[2][3][4][5] |
| Molecular Formula | C₇H₆BClO₄[2][3][4][6][7] |
| Molecular Weight | 200.38 g/mol [1][2][6][8] |
| IUPAC Name | 4-Borono-3-chlorobenzoic acid[1][3] |
| Synonyms | 4-Carboxy-2-chlorobenzeneboronic acid, 2-Chloro-4-carboxyphenylboronic acid[1][2][7][8][9] |
| PubChem ID | 17750227[2][10] |
| MDL Number | MFCD07363763[2][5][7] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2][6] |
| Melting Point | 210 °C[2], 212-216 °C[3] |
| Purity | Typically ≥95%[3], with some suppliers offering ≥97% or ≥98%[2][6][9] |
| Solubility | Generally soluble in polar solvents like water and alcohols[1] |
| Storage Conditions | Store at room temperature or in a cool, dry place.[2][3] Some suppliers recommend storing at temperatures not exceeding 8°C.[7] |
Safety and Handling
This compound is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling and adhere to all recommended safety protocols.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Pictogram(s) | Danger[3] | |
| Signal Word | Danger[3] | |
| Hazard Statements | H302 | Harmful if swallowed.[3] |
| H318 | Causes serious eye damage.[3] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][11] | |
| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3] | |
| P305+P351+P338+P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][11]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[3][11] Obtain immediate medical aid.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical aid.[3][11]
Core Applications and Research Areas
This compound is a key building block in several areas of chemical research and development due to its versatile reactivity.
-
Suzuki-Miyaura Cross-Coupling: Its most prominent application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing biaryl compounds and other complex organic molecules.[12][13][14]
-
Drug Development: The compound serves as a crucial intermediate in the synthesis of diverse pharmaceuticals.[2] It is particularly valuable in developing targeted therapies for cancer and other diseases.[2][15]
-
Material Science: It is utilized in the creation of advanced materials, including specialized polymers and nanomaterials for applications in electronics and renewable energy.[2][15]
-
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a property leveraged in bioconjugation techniques to attach biomolecules to surfaces or other molecules for drug delivery systems.[2][15]
-
Sensor Technology: It is used in the development of chemical sensors for detecting specific analytes, with applications in environmental monitoring and food safety.[2]
The logical progression from the compound's fundamental role to its advanced applications is visualized below.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
While specific reaction conditions must be optimized for each unique substrate pairing, the following provides a generalized, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound.
Objective: To couple an aryl halide (Ar¹-X) with this compound (Ar²-B(OH)₂) to form a biaryl product (Ar¹-Ar²).
Materials:
-
Aryl halide (e.g., a bromobenzene derivative)
-
This compound (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.
The catalytic cycle for this reaction is a fundamental concept in organometallic chemistry.
References
- 1. CAS 851335-09-6: 4-Borono-3-chlorobenzoic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. scbt.com [scbt.com]
- 5. Angene - this compound | 851335-09-6 | MFCD07363763 | AG0033YW [japan.angenechemical.com]
- 6. This compound (contains varying amo… [cymitquimica.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. chemwhat.com [chemwhat.com]
- 9. calpaclab.com [calpaclab.com]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. capotchem.cn [capotchem.cn]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and a plausible synthetic route for 4-Carboxy-2-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis.
Structure and Chemical Properties
This compound is an organoboron compound featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a boronic acid functional group. This trifunctional nature makes it a versatile reagent in the synthesis of complex organic molecules.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 851335-09-6 | [1][2][3] |
| Molecular Formula | C₇H₆BClO₄ | [1][2] |
| Molecular Weight | 200.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 210 °C (literature) | [1] |
| Purity | 98-105% (by titration) | [1] |
Synthesis of this compound
The proposed synthesis involves the protection of the carboxylic acid group, followed by the selective borylation at the position of the more reactive halogen (bromine), and subsequent deprotection to yield the final product.
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
Materials:
-
3-chloro-4-bromobenzoic acid
-
Thionyl chloride or an alcohol (e.g., methanol, ethanol) with an acid catalyst for esterification
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A suitable base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane, DMSO)
-
Hydrochloric acid
-
Sodium hydroxide or lithium hydroxide for hydrolysis
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Protection of the Carboxylic Acid:
-
Convert 3-chloro-4-bromobenzoic acid to its corresponding methyl or ethyl ester to prevent interference of the acidic proton during the borylation step. This can be achieved by reacting with thionyl chloride to form the acid chloride followed by quenching with the alcohol, or via Fischer esterification.
-
Purify the resulting ester by column chromatography or recrystallization.
-
-
Miyaura Borylation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 3-chloro-4-bromobenzoic acid ester (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and the base (e.g., potassium acetate, 3.0 eq.) in an anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the borylated ester.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified borylated ester in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Table 2: Representative Quantitative Data for Miyaura Borylation
| Parameter | Expected Value |
| Yield | 60-85% (overall) |
| Purity | >95% (after purification) |
Note: The expected values are based on typical yields for Miyaura borylation reactions and may vary depending on the specific reaction conditions and scale.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This reaction is a cornerstone of modern drug discovery and development.
The diagram below illustrates the role of this compound in a generalized Suzuki-Miyaura cross-coupling reaction.
Caption: Role of this compound in Suzuki-Miyaura coupling.
The presence of the carboxylic acid and chlorine substituents allows for further functionalization, making this compound a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted cancer therapies.[1]
References
- 1. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Solubility Profile of 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Carboxy-2-chlorophenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related compounds, namely 4-chlorophenylboronic acid and 4-carboxyphenylboronic acid, as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the precise solubility of the title compound. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction
This compound is a bifunctional organic compound featuring a boronic acid moiety, a carboxylic acid group, and a chloro-substituted phenyl ring.[1][2][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[2] The boronic acid group is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] The carboxylic acid and chloro substituents modulate the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn influence its solubility and potential biological activity.
A thorough understanding of the solubility of this compound in various solvents is paramount for its practical application in organic synthesis, purification, formulation, and drug delivery systems.[2] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 851335-09-6 | [2][3] |
| Molecular Formula | C₇H₆BClO₄ | [1][2][3] |
| Molecular Weight | 200.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 210 °C (lit.) | [2] |
Solubility Profile (Based on Analogous Compounds)
Table 2: Solubility of 4-Chlorophenylboronic Acid
| Solvent | Solubility | Remarks | Reference |
| Water | 2.5 g/100 mL | - | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar organic solvent. | [5] |
| Ether Solvents | Insoluble | - | [5] |
Table 3: Solubility of 4-Carboxyphenylboronic Acid
| Solvent | Solubility | Remarks | Reference |
| Water | Slightly Soluble | - | [6] |
| Methanol | Slightly Soluble | - | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [6] |
Based on these analogs, it can be inferred that this compound is likely to exhibit low to moderate solubility in water and polar protic solvents, with potentially higher solubility in polar aprotic solvents like DMSO. The presence of both a polar carboxylic acid group and a less polar chlorophenyl group suggests a complex solubility behavior that will be highly dependent on the solvent's properties.
Experimental Protocol for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic (polythermal) method , which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8][9][10] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[8][9]
4.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, DMSO)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector for turbidity measurement
-
Analytical balance
4.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[8]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[8][9]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[8]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for determining the solubility of this compound using the dynamic method.
Caption: Workflow for Dynamic Solubility Measurement.
5.2. Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The general scheme is depicted below.
Caption: Generalized Suzuki-Miyaura Coupling Scheme.
Conclusion
While direct, comprehensive solubility data for this compound remains elusive in public literature, this guide provides a foundational understanding based on the properties of analogous compounds. Researchers can utilize the detailed experimental protocol to generate precise solubility data tailored to their specific applications. The provided visualizations offer a clear overview of the experimental workflow and a key synthetic application of this versatile compound. A thorough characterization of its solubility profile will undoubtedly facilitate its broader use in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound (contains varying amo… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]
- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 6. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 7. 4-Carboxyphenylboronic Acid | 14047-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Spectral Analysis of 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxy-2-chlorophenylboronic acid is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its dual functionality, featuring both a carboxylic acid and a boronic acid group on a chlorinated benzene ring, makes it a valuable building block in the synthesis of complex molecules.[1] It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[1] This technical guide provides an in-depth overview of the spectral analysis of this compound, offering a summary of expected data, detailed experimental protocols, and a workflow for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 851335-09-6 | [1][2][3] |
| Molecular Formula | C₇H₆BClO₄ | [1][3] |
| Molecular Weight | 200.38 g/mol | [1] |
| Melting Point | 208-210 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectral Data Summary
The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, a deuterated solvent such as DMSO-d₆ is recommended for analysis.[4]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |
| ~7.9 | Doublet | 1H | Ar-H |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.5 | Doublet of doublets | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C (C-B) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Strong, broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1100 | Medium | C-O stretch |
| ~850 | Medium | C-Cl stretch |
| ~750 | Medium | C-H bend (aromatic) |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule.
Table 4: Predicted Mass Spectrometry Data (ESI Negative Mode)
| m/z | Ion |
| 199.0 | [M-H]⁻ |
| 181.0 | [M-H-H₂O]⁻ |
| 155.0 | [M-H-CO₂]⁻ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of this compound.
References
Understanding Boroxine Formation in 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are a cornerstone of modern synthetic chemistry, renowned for their versatility in cross-coupling reactions and their growing importance as pharmaceutical building blocks. A crucial, yet often overlooked, aspect of their chemistry is the reversible formation of boroxines, the cyclic trimeric anhydrides, through dehydration. This equilibrium has significant implications for reaction stoichiometry, compound stability, and formulation development. This technical guide provides an in-depth examination of the principles governing boroxine formation, with a specific focus on 4-Carboxy-2-chlorophenylboronic acid. While specific thermodynamic data for this compound are not extensively published, this paper extrapolates from established research on substituted phenylboronic acids to predict its behavior. Detailed experimental protocols for inducing and characterizing the boronic acid-boroxine equilibrium are provided, alongside a discussion of the analytical techniques best suited for quantification.
Introduction: The Boronic Acid-Boroxine Equilibrium
Boronic acids (R-B(OH)₂) exist in a dynamic equilibrium with their corresponding boroxines ((RBO)₃) and water. This transformation is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2][3]
The position of this equilibrium is influenced by several factors, including:
-
Water Content: The presence of water shifts the equilibrium towards the boronic acid monomer, while anhydrous conditions favor the formation of the boroxine.[1]
-
Temperature: Boroxine formation is often an entropically driven process due to the release of free water molecules.[1][2] Consequently, higher temperatures can favor the boroxine form.
-
Solvent: The hydrogen-bond accepting properties of the solvent can significantly affect the hydrolytic equilibrium.[4]
-
Substituents: The electronic nature of the substituents on the aryl ring plays a critical role. Electron-donating groups tend to stabilize the boroxine ring, while electron-withdrawing groups favor the monomeric boronic acid form by increasing the Lewis acidity of the boron atom and its susceptibility to hydrolysis.[2]
For This compound , the presence of two electron-withdrawing groups—the carboxylic acid at the 4-position and the chloro group at the 2-position—is expected to shift the equilibrium significantly towards the monomeric boronic acid form under standard conditions. The boroxine is likely to be less stable and more susceptible to hydrolysis compared to phenylboronic acid or its electron-donated derivatives.
Thermodynamic Considerations
While specific thermodynamic parameters for the this compound-boroxine equilibrium are not available in the cited literature, studies on other para-substituted phenylboronic acids provide valuable insights. Tokunaga et al. systematically investigated these equilibria in CDCl₃ using ¹H NMR spectroscopy.[2] Their findings demonstrate a clear correlation between the electronic properties of the substituent and the thermodynamic stability of the boroxine.
The formation of boroxine is often an enthalpically unfavorable but entropically favorable process.[1][2] This entropy gain, resulting from the release of three water molecules, is a primary driving force for the reaction.
Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 25°C [2]
| Substituent (R) | Hammett Constant (σ) | K (Equilibrium Constant) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| OMe | -0.27 | 1.40 | -0.8 | 10.9 | 11.7 |
| Me | -0.17 | 0.45 | 2.0 | 12.6 | 10.6 |
| H | 0.00 | 0.32 | 2.8 | 14.3 | 11.5 |
| Cl | 0.23 | 0.11 | 5.4 | 16.8 | 11.4 |
| CO₂Me | 0.45 | 0.05 | 7.4 | 18.9 | 11.5 |
| CN | 0.66 | 0.02 | 9.7 | 21.4 | 11.7 |
| NO₂ | 0.78 | 0.01 | 11.4 | 22.3 | 10.9 |
Data sourced from Tokunaga, Y. et al. (2002).[2]
Based on this data, the strongly electron-withdrawing nature of the carboxyl and chloro substituents on this compound would predict a very small equilibrium constant (K), indicating a strong preference for the monomeric acid form in solution.
Signaling Pathways and Experimental Workflows
Visualizing the relationships and processes involved is key to understanding boroxine formation.
Caption: The reversible equilibrium between boronic acid and its boroxine.
Caption: A generalized workflow for studying boroxine formation.
Experimental Protocols
The following protocols are representative methodologies for the formation and characterization of boroxines from boronic acids.
Protocol 1: Formation of Boroxine via Azeotropic Dehydration
This method is effective for driving the equilibrium towards the boroxine by removing water.
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reagents: Add this compound (1.0 eq) to the flask. Add a solvent that forms an azeotrope with water (e.g., toluene or benzene) in a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the mixture to reflux. Water from the dehydration will be collected in the Dean-Stark trap.
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 2-12 hours).
-
Isolation: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid will be the boroxine, which should be stored under anhydrous conditions.
Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
This protocol allows for the determination of the equilibrium constant between the boronic acid and boroxine in solution.[2]
-
Sample Preparation: Prepare a stock solution of the boronic acid in a deuterated solvent (e.g., CDCl₃) of known concentration. Prepare a separate stock solution of an internal standard (e.g., mesitylene) of known concentration.
-
Equilibration: In an NMR tube, combine a known volume of the boronic acid solution, the internal standard solution, and a known amount of water. Tightly cap the tube and allow it to equilibrate at a constant temperature (e.g., 25°C in a temperature-controlled spectrometer) for several hours.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used to allow for accurate integration.
-
Analysis:
-
Identify distinct, well-resolved peaks corresponding to the boronic acid monomer and the boroxine trimer.
-
Integrate the area of a peak for the monomer (A_mono), a peak for the boroxine (A_boro), and a peak for the internal standard (A_std).
-
Calculate the concentration of each species:
-
[Monomer] = (A_mono / # protons_mono) / (A_std / # protons_std) * [Standard]
-
[Boroxine] = (A_boro / # protons_boro) / (A_std / # protons_std) * [Standard]
-
-
Calculate the equilibrium constant (K) using the formula: K = [Boroxine] / [Monomer]³ (assuming water concentration is constant or in large excess).
-
Protocol 3: Characterization by Thermal Analysis (TGA/DSC)
Thermal methods are excellent for observing the dehydration process in the solid state.[5]
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the this compound into a TGA or DSC sample pan.
-
TGA Method:
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected dehydration (e.g., 250 °C).
-
The TGA curve will show a weight loss step corresponding to the loss of water. For a complete conversion of three moles of boronic acid to one mole of boroxine, the expected weight loss is approximately 9%.
-
-
DSC Method:
-
Heat the sample under similar conditions as the TGA.
-
The DSC curve will show an endothermic peak corresponding to the energy absorbed during the dehydration process. The temperature and enthalpy of this transition can be determined.
-
Conclusion and Future Outlook
The equilibrium between this compound and its corresponding boroxine is a critical chemical characteristic that impacts its use in synthesis and drug development. Based on established principles, the electron-withdrawing chloro and carboxy groups strongly favor the monomeric boronic acid form, making the boroxine relatively unstable and prone to hydrolysis. Researchers working with this compound should be aware that samples, particularly if stored under anhydrous conditions or heated, may contain varying amounts of the boroxine anhydride. The experimental protocols detailed in this guide provide a framework for the controlled formation, characterization, and quantification of this equilibrium. Future computational and experimental studies are warranted to determine the precise thermodynamic and kinetic parameters for this specific, and increasingly important, chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 4. The Boroxine-Boronic Acid Equilibrium. | Semantic Scholar [semanticscholar.org]
- 5. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]
Commercial Availability and Technical Profile of High-Purity 4-Carboxy-2-chlorophenylboronic Acid: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of high-purity 4-Carboxy-2-chlorophenylboronic acid (CAS No. 851335-09-6), a critical building block in pharmaceutical and materials science research. This document details commercially available purity levels, provides adaptable experimental protocols for quality assessment, and illustrates its application in the synthesis of potent biological agents.
Commercial Availability
High-purity this compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically exceed 98%, ensuring suitability for sensitive synthetic applications such as Suzuki-Miyaura cross-coupling reactions. While bulk pricing is generally available upon request, research-scale quantities are readily obtainable.
Table 1: Commercial Suppliers of this compound
| Supplier | Reported Purity | CAS Number | Notes |
| TCI Chemicals[1] | ≥98.0% | 851335-09-6 | Available in research quantities (e.g., 1g).[1] |
| Chem-Impex[2] | 98-105% (by titration) | 851335-09-6 | Marketed for drug development and Suzuki-Miyaura reactions.[2] |
| BLD Pharmatech | Information available upon request | 851335-09-6 | Offers bulk quantities. |
| Santa Cruz Biotechnology | Information available upon request | 851335-09-6 | For research use only. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BClO₄ | [1][2] |
| Molecular Weight | 200.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 210 °C (literature) | [2] |
| Storage Conditions | Room Temperature | [2] |
Experimental Protocols: Quality Assessment
Accurate characterization of this compound is crucial for its successful application in synthesis. The following sections provide detailed, adaptable protocols for purity and identity verification using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a robust method for assessing the purity of arylboronic acids. The following is a general protocol that can be optimized for this compound.
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Sample of this compound
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% formic acid). The organic-to-aqueous ratio can be adjusted to achieve optimal separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.
-
Sample Solution Preparation: Prepare a sample solution with the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
¹H-NMR Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is an essential technique for confirming the chemical structure of this compound. Arylboronic acids can exist in equilibrium with their boroxine anhydrides, which can complicate spectra. Using a deuterated alcohol as the solvent can help to break up these oligomers.
Objective: To confirm the identity and structural integrity of a this compound sample.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample of this compound
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CD₃OD) directly in the NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum. The number of scans can be increased for samples with low concentration.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons to confirm the structure. The carboxylic acid and boronic acid protons may be broad or exchange with the solvent.
Application in Drug Discovery: Synthesis of Combretastatin A-4 Analogues
This compound is a key building block in the synthesis of combretastatin A-4 analogues, a class of potent anti-cancer agents that function by inhibiting tubulin polymerization. The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing the core stilbene scaffold of these molecules.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a combretastatin A-4 analogue by coupling this compound with a suitable vinyl halide.
Materials:
-
This compound
-
A suitable vinyl halide (e.g., a substituted vinyl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the vinyl halide (1-1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired combretastatin A-4 analogue.
Mechanism of Action: Inhibition of Tubulin Polymerization
Combretastatin A-4 and its analogues exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division, leading to cell cycle arrest and apoptosis.
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize (assemble) and depolymerize (disassemble) is crucial for the formation of the mitotic spindle during cell division. Combretastatin A-4 analogues, synthesized using this compound, inhibit the polymerization of tubulin, leading to a net depolymerization of microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death.
This guide provides researchers with the essential information needed to source and utilize high-purity this compound effectively in their research endeavors, particularly in the promising field of anti-cancer drug development. The provided protocols and diagrams serve as a valuable resource for both planning and executing synthetic and analytical procedures.
References
An In-depth Technical Guide to the Core Reactive Properties of 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxy-2-chlorophenylboronic acid is a bifunctional organoboron compound that has garnered significant attention in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its structural features—a phenyl ring substituted with a boronic acid group, a carboxylic acid group, and a chlorine atom—impart a unique set of reactive properties. This guide provides a detailed overview of these properties, focusing on its key reactions, stability, and applications, supported by experimental insights and visualizations to aid researchers in leveraging this versatile reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Reference |
| CAS Number | 851335-09-6 | [1] |
| Molecular Formula | C₇H₆BClO₄ | [1] |
| Molecular Weight | 200.38 g/mol | [1] |
| Melting Point | 208-210 °C | [2] |
| Boiling Point | 429.7±55.0 °C (Predicted) | [2] |
| Density | 1.55±0.1 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa | 3.71±0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Core Reactive Properties and Key Reactions
The reactivity of this compound is dominated by the interplay of its three functional groups. The boronic acid moiety is the primary site for cross-coupling reactions, the carboxylic acid group allows for esterification and amidation, and the chlorine atom can participate in nucleophilic aromatic substitution, although this is less common.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide, providing a powerful method for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.[3]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While specific yield data for a variety of coupling partners with this compound is not extensively tabulated in the literature, the reaction is generally high-yielding with a broad range of aryl and heteroaryl halides.[4] The presence of both an electron-withdrawing carboxylic acid and a halogen on the boronic acid's ring can influence its reactivity.
Interaction with Diols
Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[5][6] This reactivity is fundamental to their application in sensors, bioconjugation, and drug delivery systems. The equilibrium of this reaction is pH-dependent, with the ester formation being more favorable at higher pH values where the boronic acid exists as the more nucleophilic boronate anion.
The interaction with diols can be summarized by the following equilibrium:
Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.
The kinetics and thermodynamics of this interaction are influenced by the nature of the substituents on the phenyl ring. For this compound, the electron-withdrawing nature of the chloro and carboxyl groups is expected to increase the Lewis acidity of the boron atom, potentially influencing the equilibrium constant of ester formation.[5]
Stability and Handling
This compound is a solid that is stable under recommended storage conditions (2-8°C, inert atmosphere).[2] However, like other boronic acids, it can be incompatible with strong oxidizing agents. It is also important to note that arylboronic acids can undergo dehydration to form boroxines (anhydride trimers), which may be less reactive in certain applications.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its purification and use in a Suzuki-Miyaura coupling reaction.
Protocol 1: Purification of Arylboronic Acids
Commercially available arylboronic acids may contain boroxine impurities which can negatively impact reaction efficiency. A recrystallization step is often recommended to ensure high purity.
Materials:
-
This compound
-
Deionized water
-
Conical flask
-
Heating plate with magnetic stirrer
-
Filter paper
Procedure:
-
Suspend the this compound in deionized water in a conical flask.
-
Heat the suspension to boiling with vigorous stirring until the boronic acid is fully dissolved.
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a dilute acid solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Applications in Drug Development and Materials Science
The reactive properties of this compound make it a valuable building block in several advanced applications:
-
Drug Development: As a key intermediate, it is used in the synthesis of a variety of pharmaceuticals, particularly in the development of targeted therapies.[1] The biaryl structures formed via Suzuki-Miyaura coupling are prevalent in many biologically active molecules.
-
Bioconjugation: The ability of the boronic acid moiety to react with diols allows for the linking of biomolecules to surfaces or other molecules, which is a critical technique in developing effective drug delivery systems.
-
Materials Science: This compound is utilized in the creation of advanced materials, such as functional polymers and nanomaterials, which have applications in electronics and sensor technology.[1] The carboxylic acid group provides an additional handle for polymerization or surface functionalization.
Conclusion
This compound is a versatile and powerful reagent for organic synthesis. Its key reactive properties, centered around the Suzuki-Miyaura coupling and its interaction with diols, have established it as a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical behavior, stability, and appropriate experimental handling is essential for unlocking its full synthetic potential. This guide provides a foundational understanding to aid in the effective utilization of this important chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 851335-09-6 [m.chemicalbook.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Carboxy-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Carboxy-2-chlorophenylboronic acid with various aryl halides.
The presence of both a carboxylic acid and a chloro substituent on the boronic acid partner presents unique challenges. The carboxylic acid can coordinate to the palladium catalyst, potentially leading to deactivation. Furthermore, the chloro group on the boronic acid and the use of aryl chlorides as coupling partners necessitate the use of highly active catalyst systems due to the strong carbon-chlorine bond. This protocol outlines conditions designed to overcome these challenges and achieve efficient coupling.
Key Reaction Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction components and their roles, with specific examples suitable for this challenging substrate.
| Component | Example(s) | Role & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for the coupling of aryl chlorides as they promote the oxidative addition step. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. A moderately strong, non-nucleophilic base is often preferred to avoid side reactions with the carboxylic acid. An excess of a weaker base may also be employed. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is often beneficial for couplings involving polar substrates like carboxylic acids, aiding in the dissolution of both the organic and inorganic reagents. |
| Aryl Halide Partner | Aryl bromides, Aryl iodides, Activated aryl chlorides | The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide can increase its reactivity. |
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
Add the palladium precatalyst, Palladium(II) acetate (0.02 equivalents), and the ligand, SPhos (0.04 equivalents).
-
Add a 10:1 mixture of Toluene and water as the solvent. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) to afford the desired biaryl carboxylic acid.
Note on Carboxylic Acid Protection: In cases of low yield or catalyst deactivation, protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester) may be necessary. The ester can be subsequently hydrolyzed to the carboxylic acid after the coupling reaction.
Diagram of Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for 4-Carboxy-2-chlorophenylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Carboxy-2-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a carboxylic acid and a chloro substituent on the phenylboronic acid moiety offers unique reactivity and opportunities for diverse functionalization.
Overview of Applications
This compound is a key reagent in the construction of carbon-carbon bonds, primarily through the Suzuki-Miyaura cross-coupling reaction. Its utility is particularly noted in:
-
Drug Development: As a crucial intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies.[1] The biaryl carboxylic acid motif is a common pharmacophore in drug candidates.
-
Material Science: In the creation of advanced materials such as polymers and nanomaterials with specific electronic or photophysical properties.[1]
-
Organic Synthesis: As a versatile building block for the synthesis of complex organic molecules and functionalized aromatic systems.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium complex. The general transformation is depicted below:
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxy-2-chlorophenylboronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex biaryl scaffolds. These structures are integral to a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for the synthesis of biaryl compounds utilizing this boronic acid, offering a powerful tool for carbon-carbon bond formation.[1] This document provides detailed application notes and protocols for the synthesis of biaryl compounds using this compound, focusing on the widely employed palladium-catalyzed Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound allows for the introduction of a chlorinated and carboxylated phenyl ring, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The carboxylic acid group can serve as a handle for further functionalization or as a key interaction point with biological targets, while the chlorine atom can modulate metabolic stability and binding affinity. This reagent is a key intermediate in the synthesis of various pharmaceuticals, including those targeting cancer and other diseases.[1]
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.
Below is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for each specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
The vessel is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Purification of the Biaryl Carboxylic Acid Product:
Purification of the resulting biaryl carboxylic acid can be challenging due to its polarity. A common procedure involves an acid-base workup:
-
After the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) is added.
-
The aqueous layer, containing the sodium salt of the carboxylic acid, is separated and washed with an organic solvent to remove non-acidic impurities.
-
The aqueous layer is then acidified with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, providing a general reference for expected outcomes. Specific yields for this compound will be substrate-dependent and require optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Carboxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 3-Bromopyridine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~70-85 |
| 3 | 1-Bromo-4-nitrobenzene | This compound | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | ~80-90 |
| 4 | 2-Bromotoluene | This compound | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | ~75-90 |
Note: The data in this table is representative and compiled from general literature on Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for the synthesis and purification of a biaryl carboxylic acid and the logical relationship of key reaction parameters.
Caption: A typical experimental workflow for biaryl synthesis.
Caption: Logical relationship of key Suzuki-Miyaura reaction parameters.
Concluding Remarks
The synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and widely applicable method in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their synthetic routes towards valuable pharmaceutical intermediates and other complex organic molecules. Careful selection of the catalyst, base, solvent, and temperature is crucial for achieving high yields and purity.
References
Application Notes: 4-Carboxy-2-chlorophenylboronic Acid in Drug Discovery
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. WO2012083171A1 - Novel substituted bicyclic aromatic compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Carboxy-2-chlorophenylboronic acid as a Versatile Fragment for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[1]
This document provides detailed application notes and protocols for the use of 4-Carboxy-2-chlorophenylboronic acid as a key building block in the synthesis of novel VHL ligands for PROTAC development. The incorporation of the 2-chloro and 4-carboxy substituents on the phenyl ring offers a unique opportunity to modulate the physicochemical properties, binding affinity, and pharmacokinetic profile of the resulting PROTACs. The protocols outlined below provide a roadmap for the synthesis of a VHL ligand precursor via a Suzuki-Miyaura cross-coupling reaction, its subsequent elaboration into a functionalized VHL ligand, and its incorporation into a model PROTAC. Furthermore, detailed methodologies for the biochemical and cellular characterization of the synthesized PROTAC are provided.
Hypothetical Signaling Pathway and PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The signaling pathway and mechanism of action for a PROTAC utilizing a VHL ligand derived from this compound are depicted below.
Figure 1: Mechanism of action of a VHL-based PROTAC.
Experimental Protocols
Part 1: Synthesis of a VHL Ligand Precursor using this compound
This protocol describes a hypothetical synthesis of a key intermediate for a VHL ligand using a Suzuki-Miyaura cross-coupling reaction.
Workflow for VHL Ligand Precursor Synthesis
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Protein Degradation and PROTACs [promega.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
The Pivotal Role of 4-Carboxy-2-chlorophenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Carboxy-2-chlorophenylboronic acid is a versatile building block in materials science, enabling the synthesis of a wide array of functional materials with tailored properties. Its unique molecular structure, featuring a boronic acid, a carboxylic acid, and a chlorinated phenyl ring, offers multiple reaction sites for creating complex architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and chemical sensors.
Application in Suzuki-Miyaura Cross-Coupling Reactions for Polymer Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of conjugated polymers. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a key monomer in these polymerization reactions.
Experimental Protocol: Synthesis of a Conjugated Co-polymer via Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a co-polymer using this compound and a dihaloaromatic co-monomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene and water)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.1 equivalents), the dihaloaromatic comonomer (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. The polymer can be further purified by Soxhlet extraction.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) overnight.
Quantitative Data (Representative):
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Yield | 80 - 95% |
| Thermal Decomposition Temperature (TGA) | > 350 °C |
Note: The actual values will depend on the specific comonomer used and the reaction conditions.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The presence of the chloro- and boronic acid functionalities can introduce additional properties to the MOF, such as enhanced selectivity or catalytic activity.
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol outlines a general method for the synthesis of a MOF using this compound as the organic linker and a metal salt.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Modulator (optional, e.g., Acetic acid)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound and the metal salt in DMF. If a modulator is used, add it to the solution.
-
Reaction Vessel: Transfer the solution to a Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Crystal Collection: Allow the autoclave to cool down to room temperature slowly. Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or methanol to remove unreacted starting materials and residual solvent.
-
Activation: Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores. The activation temperature and time depend on the thermal stability of the MOF.
Quantitative Data (Representative for a hypothetical MOF):
| Property | Value |
| BET Surface Area | 500 - 2000 m²/g |
| Pore Volume | 0.3 - 1.0 cm³/g |
| Pore Size | 5 - 15 Å |
| CO₂ Adsorption Capacity | 2 - 5 mmol/g (at 273 K and 1 bar) |
Note: These values are illustrative and the actual properties will depend on the metal used and the specific crystal structure formed.
Application in Chemical Sensor Fabrication
The boronic acid moiety of this compound has a strong and reversible binding affinity for diols, making it an excellent recognition element for the detection of saccharides, including glucose. This property can be harnessed to develop chemical sensors for biomedical and environmental monitoring.
Experimental Protocol: Fabrication of an Electrochemical Glucose Sensor
This protocol describes the fabrication of a simple electrochemical sensor for glucose detection based on the modification of an electrode with this compound.
Materials:
-
This compound
-
Working electrode (e.g., Glassy Carbon Electrode, GCE)
-
Electrochemical workstation
-
Supporting electrolyte (e.g., Phosphate Buffer Saline, PBS)
-
Glucose solutions of varying concentrations
-
Solvent for dissolving the boronic acid (e.g., Dimethyl sulfoxide, DMSO)
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry to a mirror finish, then sonicate it in deionized water and ethanol, and finally dry it under a stream of nitrogen.
-
Electrode Modification:
-
Method A (Drop-casting): Prepare a solution of this compound in a suitable solvent. Drop-cast a small volume of this solution onto the surface of the cleaned GCE and allow the solvent to evaporate.
-
Method B (Electrochemical Polymerization): The carboxylic acid group can be used to electrochemically polymerize the monomer onto the electrode surface. This involves cycling the potential of the electrode in a solution containing the monomer.
-
-
Sensor Characterization: Characterize the modified electrode using electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
Glucose Detection:
-
Immerse the modified electrode in the supporting electrolyte (PBS).
-
Record the electrochemical signal (e.g., current or impedance) in the absence of glucose.
-
Add successive aliquots of a standard glucose solution to the electrolyte and record the change in the electrochemical signal after each addition.
-
-
Data Analysis: Plot the change in the electrochemical signal against the glucose concentration to obtain a calibration curve.
Quantitative Data (Representative for a hypothetical sensor):
| Parameter | Value |
| Linear Range | 1 µM - 10 mM |
| Detection Limit (LOD) | 0.5 µM |
| Sensitivity | 10 µA mM⁻¹ cm⁻² |
| Response Time | < 10 seconds |
Note: These performance metrics are illustrative and will depend on the specific electrode modification method and measurement conditions.
Application Notes and Protocols for Bioconjugation Using 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxy-2-chlorophenylboronic acid is a versatile reagent for the bioconjugation of various biomolecules, including proteins, glycoproteins, and carbohydrates. Its unique chemical structure, featuring a boronic acid moiety, a carboxylic acid group, and a chloro substituent, offers distinct advantages for creating stable and targeted bioconjugates. The electron-withdrawing chloro and carboxyl groups significantly lower the pKa of the boronic acid, allowing for efficient formation of boronate esters with cis-diols at physiological pH. The carboxylic acid group provides a convenient handle for further modifications or for enhancing the solubility of the bioconjugate.
These application notes provide an overview of the key bioconjugation strategies employing this compound, along with detailed experimental protocols.
Key Features and Applications
-
Low pKa for Efficient Bioconjugation: The predicted pKa of this compound is approximately 3.71. This low pKa ensures that the boronic acid is predominantly in its more reactive tetrahedral boronate form at neutral pH, facilitating the formation of stable boronate esters with diol-containing biomolecules.
-
Targeting Glycans: The primary application of this compound in bioconjugation is the targeting of cis-diol-containing structures, which are abundant in glycoproteins and cell surface glycans. This allows for the specific labeling and targeting of glycosylated proteins or cells.
-
Orthogonal Reactivity: The boronic acid-diol interaction is orthogonal to many other common bioconjugation reactions, enabling the development of multifunctional bioconjugates.
-
Carboxylic Acid Handle: The 4-carboxy group can be activated for conjugation to amine-containing molecules using standard carbodiimide chemistry, providing a secondary mode of conjugation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 851335-09-6 | N/A |
| Molecular Formula | C₇H₆BClO₄ | N/A |
| Molecular Weight | 200.38 g/mol | N/A |
| Predicted pKa | 3.71 ± 0.10 | N/A |
| Appearance | White to off-white powder | N/A |
Table 2: Comparison of Phenylboronic Acid Derivatives in Bioconjugation
| Phenylboronic Acid Derivative | Typical pKa | Key Features for Bioconjugation |
| Phenylboronic acid | ~8.8 | Parent compound, requires basic pH for efficient diol binding. |
| 4-Carboxyphenylboronic acid | ~7.8 | Improved water solubility and a handle for further conjugation. |
| 2-Carboxyphenylboronic acid | Lowered pKa | Increased stability against oxidation.[1] |
| This compound | ~3.71 | Significantly lowered pKa for efficient reaction at physiological pH. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation to Diol-Containing Biomolecules
This protocol describes a general method for conjugating this compound to a glycoprotein or other diol-containing biomolecule.
Materials:
-
This compound
-
Diol-containing biomolecule (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (optional): 1 M D-sorbitol
-
Size-exclusion chromatography (SEC) column for purification
-
Analytical equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE)
Procedure:
-
Dissolve the Biomolecule: Prepare a solution of the diol-containing biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Boronic Acid Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (typically 10-50 fold excess).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 100 mM.
-
Purification: Remove the excess unreacted boronic acid and byproducts by SEC using a column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).
-
Analyze the conjugate by SDS-PAGE to confirm conjugation.
-
If the boronic acid is functionalized with a reporter group, determine the degree of labeling (DOL) by UV-Vis spectroscopy.
-
Protocol 2: Two-Step Conjugation via the Carboxylic Acid Group
This protocol utilizes the carboxylic acid moiety of this compound for conjugation to an amine-containing molecule, followed by reaction of the boronic acid with a diol-containing biomolecule.
Step 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., a fluorescent dye with an amine linker)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Purification system (e.g., HPLC)
Procedure:
-
Activate the Carboxylic Acid: Dissolve this compound in the activation buffer. Add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Amine: Add the activated boronic acid solution to the amine-containing molecule (dissolved in coupling buffer) at a 10- to 20-fold molar excess.
-
Incubation: React for 2 hours at room temperature.
-
Purification: Purify the resulting boronic acid-functionalized molecule by HPLC or another suitable chromatographic method.
Step 2: Conjugation to a Diol-Containing Biomolecule
Follow the procedure outlined in Protocol 1 using the purified boronic acid-functionalized molecule from Step 1.
Mandatory Visualizations
Caption: Experimental workflow for the bioconjugation of a diol-containing biomolecule.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Carboxy-2-chlorophenylboronic Acid with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Carboxy-2-chlorophenylboronic acid with various aryl halides. The presence of both a carboxylic acid and a chloro substituent on the boronic acid presents unique considerations for reaction optimization to achieve high yields and purity.
This compound is a versatile building block used in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols described herein are based on established Suzuki-Miyaura coupling procedures for structurally related arylboronic acids and are intended to serve as a robust starting point for researchers.
Experimental Overview and Data
The successful coupling of this compound with aryl halides is contingent on the careful selection of catalyst, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions gleaned from analogous Suzuki-Miyaura reactions involving substituted arylboronic acids and aryl halides.
Table 1: Summary of Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Bromide |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with PCy₃ | Pd/C |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 5-10 mol% |
| Base | K₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Base Equivalents | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent System | Dioxane/H₂O (4:1) | Toluene | MeOH/H₂O (1:1) |
| Temperature | 80-100 °C | 100-110 °C | 60-80 °C |
| Reaction Time | 4-12 h | 12-24 h | 6-18 h |
| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent |
Note: The conditions presented are generalized from various sources and may require optimization for specific substrates.[2][3][4][5][6][7]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that optimization of the reaction conditions may be necessary for different aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (3 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Carefully acidify the aqueous mixture to a pH of 3-4 with 1 M HCl to protonate the carboxylic acid and facilitate extraction.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure biaryl carboxylic acid.
-
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The following diagram illustrates this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided protocols and information are intended for use by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals and performing the described procedures. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Catalyst System Selection for Suzuki-Miyaura Coupling of 4-Carboxy-2-chlorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting an optimal catalyst system for Suzuki-Miyaura cross-coupling reactions involving 4-carboxy-2-chlorophenylboronic acid. Due to the steric hindrance imposed by the ortho-chloro substituent and the electronic effect of the carboxylic acid group, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Introduction to the Challenge
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. However, its structure presents a challenge for the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The chlorine atom at the ortho position to the boronic acid creates significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the carboxylic acid group can interact with the catalyst or base, potentially leading to side reactions or catalyst deactivation. Therefore, a carefully selected catalyst system is paramount for the successful coupling of this substrate.
Comparative Analysis of Catalyst Systems
The selection of an appropriate palladium catalyst and ligand system is crucial for overcoming the steric and electronic challenges posed by this compound. Below is a summary of catalyst systems that have shown efficacy in the coupling of structurally similar or sterically hindered arylboronic acids. This data provides a strong basis for catalyst selection in reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd/C | None | Na2CO3 | MeOH/H2O | Reflux | - | High | 4-Bromo-3-methylaniline derivative | [1] |
| Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | Reflux | - | 64 | 4-Bromo-3-methylaniline derivative | [1][2] |
| G-COOH-Pd-10 | None (supported) | K2CO3 | DMF/H2O (95:5) | 110 | 48 | ~60-70 (Conversion) | 1-Bromo-4-fluorobenzene | [3] |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 2-12 | 90-98 | Various aryl bromides | [3] |
| PdCl2(NHC) | NHC | KOH | H2O/2-propanol | 82 | 0.5 | Good | Bromobenzene | [4] |
Note: The yields and reaction conditions presented are based on literature reports for similar substrates and serve as a guideline for optimization.
Recommended Catalyst Systems
Based on the available data for sterically hindered and functionalized boronic acids, the following catalyst systems are recommended for initial screening for the Suzuki-Miyaura coupling of this compound:
-
For General Application and Robustness: A combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended. These ligands have demonstrated broad applicability and high efficacy for challenging Suzuki-Miyaura couplings.
-
For Cost-Effectiveness and Heterogeneous Catalysis: A supported catalyst like Pd/C can be an excellent choice, particularly for large-scale synthesis, due to its lower cost and ease of removal from the reaction mixture.
-
For High Activity and Challenging Couplings: N-Heterocyclic Carbene (NHC ) ligated palladium complexes are known for their high stability and catalytic activity, making them suitable for particularly difficult coupling reactions.
Detailed Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is recommended for initial screening and small to medium-scale synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium(II) acetate and SPhos ligand to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Filter the precipitate and wash with water.
-
The organic layer can be separated, dried over anhydrous sodium sulfate, and concentrated to recover any non-precipitated product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Procedure using a Heterogeneous Catalyst (Pd/C)
This protocol is suitable for larger-scale reactions where catalyst cost and removal are significant considerations.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.1 equiv)
-
10% Palladium on Carbon (Pd/C) (5 mol% Pd)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent (e.g., Methanol/Water 4:1 or Ethanol/Water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound, the aryl halide, and sodium carbonate in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the 10% Pd/C catalyst to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Acidify the filtrate with 1M HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Visualizing the Experimental Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use fresh catalyst and ligand. Ensure proper storage conditions. |
| Insufficiently anhydrous conditions. | Use oven-dried glassware and anhydrous, degassed solvents. | |
| Incorrect base. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Significant Homocoupling | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |
| Protodeboronation | Presence of water; prolonged reaction at high temperature. | Use anhydrous conditions; optimize reaction time and temperature. |
By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura coupling reactions to synthesize a wide range of valuable biaryl compounds.
References
Application Notes and Protocols for Optimal Solvent Conditions in the Suzuki-Miyaura Coupling of 4-Carboxy-2-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is pivotal in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The coupling of electronically deactivated or sterically hindered substrates, such as 4-Carboxy-2-chlorophenylboronic acid, presents unique challenges that necessitate careful optimization of reaction parameters. The choice of solvent is a critical factor that significantly influences reaction yield, rate, and selectivity by affecting the solubility of reagents, the stability of the catalyst, and the mechanism of the catalytic cycle.
These application notes provide a detailed guide to selecting optimal solvent conditions for the Suzuki-Miyaura coupling of this compound with aryl halides. The information presented is based on established principles and analogous reactions reported in the scientific literature.
The Role of Solvents in Suzuki-Miyaura Coupling
The solvent system in a Suzuki-Miyaura coupling reaction plays a multifaceted role. A suitable solvent or solvent mixture should:
-
Dissolve Reactants and Catalyst: Ensure all components are in the same phase to facilitate efficient reaction.
-
Promote Catalyst Activity: Stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Influence Base Efficacy: The choice of solvent can affect the solubility and basicity of the inorganic base, which is crucial for the activation of the boronic acid.
-
Facilitate Product Isolation: A well-chosen solvent can simplify the work-up and purification process.
For challenging couplings involving aryl chlorides, polar aprotic solvents, often in combination with water, are frequently employed to enhance the rate of oxidative addition, which is typically the rate-limiting step.
Data Presentation: Solvent Effects on Reaction Yield
While specific comparative data for this compound is not extensively published, the following table summarizes expected trends in reaction yield based on studies of structurally similar substituted phenylboronic acids and aryl chlorides. The data presented is illustrative and serves as a guide for solvent screening and optimization.
| Solvent System (v/v) | Typical Yield (%) | Observations |
| 1,4-Dioxane / Water (4:1) | 85-95% | Often provides a good balance of solubility for both organic and inorganic reagents, leading to high yields. |
| Toluene / Water (4:1) | 70-85% | A common choice, particularly for less polar substrates. The addition of water is crucial for dissolving the base. |
| Tetrahydrofuran (THF) / Water (4:1) | 75-90% | Another effective polar aprotic solvent system. |
| Dimethylformamide (DMF) / Water (4:1) | 80-95% | A more polar option that can be beneficial for less soluble substrates, though it can be more difficult to remove during workup. |
| Ethanol / Water (1:1) | 60-80% | A greener solvent option, though yields may be slightly lower compared to aprotic polar solvents for this substrate class. |
| Acetonitrile / Water (4:1) | 65-85% | Can be effective, but catalyst and base compatibility should be carefully considered. |
Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, and reaction temperature. This table provides a general guideline for initial solvent selection.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Standard laboratory glassware for inert atmosphere reactions
General Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.024 mmol, 2.4 mol%). Add the catalyst and ligand to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
The signaling pathway for the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium catalyst.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-Carboxy-2-chlorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Carboxy-2-chlorophenylboronic acid. Due to the electron-withdrawing nature of the carboxyl group and the steric hindrance from the ortho-chloro substituent, this substrate can present unique challenges. This guide offers strategies to overcome common issues and improve reaction yields.
Troubleshooting Guide
Low to no yield in your Suzuki reaction? Consult the table below for potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this sterically hindered and electron-deficient boronic acid. | • Use a fresh, high-quality palladium catalyst. Consider pre-catalysts known for coupling challenging substrates, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands). • Increase catalyst loading in increments (e.g., from 1-2 mol% up to 5 mol%). |
| 2. Ineffective Base: The chosen base may not be strong enough to promote the crucial transmetalation step with the electron-deficient boronic acid. | • Switch to a stronger base. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[1] • Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction. | |
| 3. Unsuitable Solvent: The solvent system may not adequately solubilize all reactants or facilitate the catalytic cycle. | • A mixture of an organic solvent and water is often beneficial. Common systems include dioxane/water, THF/water, or DMF/water.[1] • For substrates with poor solubility, DMF can be a good choice, though it can be difficult to remove during workup.[2] | |
| 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially the oxidative addition step with the corresponding aryl chloride. | • Gradually increase the reaction temperature, for example, from 80°C to 100°C or higher, while monitoring for decomposition. | |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with electron-deficient boronic acids. | • Use a milder base such as KF or CsF.[2] • Minimize water in the reaction mixture by using anhydrous solvents and reagents. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| 2. Homocoupling: Two molecules of the boronic acid couple together. This can be promoted by the presence of oxygen. | • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] • Ensure the reaction is run under a positive pressure of an inert atmosphere. | |
| Reaction Stalls or is Sluggish | 1. Catalyst Poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst. | • Use high-purity, degassed solvents and reagents. • Purify starting materials if their quality is uncertain. |
| 2. Poor Mixing: In biphasic systems, inefficient stirring can limit the interaction between reactants. | • Ensure vigorous stirring throughout the reaction to maximize the interface between the aqueous and organic layers. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound not working, even with standard conditions?
A1: this compound is a challenging substrate due to both electronic and steric effects. The electron-withdrawing carboxylic acid group deactivates the boronic acid, making the transmetalation step of the catalytic cycle more difficult. Additionally, the ortho-chloro group provides steric hindrance around the reaction center. Standard Suzuki conditions are often insufficient, and optimization of the catalyst, base, and solvent is typically required.
Q2: What is the best palladium catalyst to use for this type of hindered boronic acid?
A2: While Pd(PPh₃)₄ is a common catalyst, it may not be effective for this substrate. Catalysts with bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu, are often more successful in coupling sterically hindered and electron-deficient partners.[4] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: How does the choice of base impact the reaction yield?
A3: The base plays a critical role in activating the boronic acid for transmetalation. For electron-deficient boronic acids like this compound, a stronger base is often necessary to form the more reactive boronate species. While weaker bases like Na₂CO₃ or K₂CO₃ are commonly used, stronger bases such as K₃PO₄ or Cs₂CO₃ frequently lead to higher yields in these challenging couplings.[1]
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a loss of your starting material and reduced product yield. This is particularly problematic with electron-deficient boronic acids in the presence of water and a base. To minimize this, you can:
-
Use a milder base like KF.[2]
-
Employ anhydrous reaction conditions.
-
Protect the boronic acid as a more stable derivative, such as a pinacol ester, which slowly releases the boronic acid under the reaction conditions.
Q5: Should I be concerned about homocoupling of the boronic acid?
A5: Yes, homocoupling, where two molecules of the boronic acid react with each other, can be a competing side reaction. It is often promoted by the presence of oxygen in the reaction mixture. To prevent this, it is crucial to thoroughly degas your solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the palladium catalyst and to maintain an inert atmosphere throughout the reaction.[3]
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for this compound is limited in the literature, the following tables provide a general overview of how different reaction parameters can influence the yield of Suzuki reactions with similar challenging substrates. The optimal conditions for your specific reaction will need to be determined empirically.
Table 1: Effect of Different Bases on Suzuki Coupling Yield with Electron-Deficient Arylboronic Acids
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 40-70% | A common but often less effective base for deactivated substrates. |
| K₂CO₃ | Solid or aqueous solution | 50-80% | Another widely used carbonate base, generally slightly more effective than Na₂CO₃.[1] |
| K₃PO₄ | Solid or aqueous solution | 75-95% | A stronger base, often effective for sterically hindered or electron-deficient partners.[1] |
| Cs₂CO₃ | Solid | 80-99% | A strong and highly effective base, particularly for difficult couplings.[1] |
Table 2: Influence of Catalyst System on Suzuki Coupling Yield with Sterically Hindered Substrates
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Reported Yield Range (%) | Notes |
| Pd(PPh₃)₄ | 2-5 | 30-60% | Often sluggish and may require higher temperatures and longer reaction times for hindered substrates. |
| Pd(OAc)₂ + PPh₃ | 1-3 | 40-70% | A common in-situ generated catalyst, with similar limitations to Pd(PPh₃)₄. |
| Pd₂(dba)₃ + SPhos/XPhos | 1-2 | 85-99% | Buchwald-type ligands are highly effective for challenging couplings, including those with steric hindrance and electron-deficient partners.[4] |
| Pd(dppf)Cl₂ | 2-4 | 60-85% | A robust catalyst, but may be less effective than Buchwald systems for highly demanding substrates. |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and any additional ligand if required.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting Protodeboronation of 4-Carboxy-2-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of protodeboronation when working with 4-Carboxy-2-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of 3-chlorobenzoic acid, consuming your starting material and reducing the yield of your desired product. The electron-withdrawing nature of the chloro and carboxyl groups on the phenyl ring makes this particular boronic acid susceptible to this decomposition pathway.[3][4][5]
Q2: What are the primary factors that promote protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: The pH of the reaction medium is critical. While protodeboronation can occur under both acidic and basic conditions, base-catalyzed protodeboronation is a major concern in reactions like the Suzuki-Miyaura coupling, which typically employ basic conditions.[2][6][7][8]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[1][9]
-
Choice of Base: Strong bases can promote the formation of the boronate anion, which can be more susceptible to protodeboronation.[1][8]
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling can allow more time for the competing protodeboronation reaction to occur.[1][10]
-
Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.[2][11]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most reliable method is to monitor your reaction mixture by analytical techniques such as LC-MS or NMR spectroscopy. The appearance and increase of a signal corresponding to the mass or spectrum of 3-chlorobenzoic acid is a direct indication of protodeboronation.
Q4: Is it better to use the boronic acid or a boronic ester derivative of this compound?
A4: Using a boronic ester derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, is a highly recommended strategy to suppress protodeboronation.[2][12] These derivatives exhibit increased stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the competing protodeboronation side reaction.[2][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of 3-chlorobenzoic acid. | High rate of protodeboronation. | 1. Optimize the base: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[8][11] 2. Lower the reaction temperature: If possible, reduce the temperature to slow down the rate of protodeboronation relative to the cross-coupling.[1][9] 3. Use a boronic ester: Protect the boronic acid as a pinacol or MIDA ester to increase stability.[2][12] 4. Ensure anhydrous conditions: Use dry solvents and reagents to minimize the presence of water.[11] |
| Inconsistent reaction yields between batches. | Variability in the quality of the boronic acid or reaction setup. | 1. Check the purity of the boronic acid: Use fresh, high-purity this compound. 2. Ensure an inert atmosphere: Thoroughly degas solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation that can affect the catalyst and boronic acid.[1][11] 3. Use a highly active catalyst system: Employ a catalyst and ligand combination known for rapid transmetalation to ensure the cross-coupling outcompetes protodeboronation.[10] |
| Reaction is sluggish and incomplete, with evidence of protodeboronation. | Poor catalyst activity or deactivation. | 1. Increase catalyst loading: A modest increase in the catalyst amount may improve the reaction rate.[9] 2. Screen different ligands: The choice of ligand is crucial for catalyst efficiency. Consider ligands known to promote the coupling of electron-deficient boronic acids.[10] 3. Use a pre-catalyst: Employ a palladium pre-catalyst that forms the active catalytic species rapidly under mild conditions.[10] |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating strategies to minimize protodeboronation.
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, 2-MeTHF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and ligand (if required) under a positive pressure of inert gas.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 70-80 °C) and stir.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid. Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: The "slow-release" strategy using boronic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Carboxy-2-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 4-Carboxy-2-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic evaluation of the reaction components is crucial. The primary aspects to check are:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is imperative to properly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of both the this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[1] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[2][3]
Q3: The steric hindrance from the ortho-chloro substituent in this compound seems to be impeding the reaction. What modifications can I make?
A3: Steric hindrance, especially from ortho-substituents, can slow down the key steps of the catalytic cycle.[1][4] To overcome this:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates as they accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[5] However, this must be balanced against the potential for reagent decomposition.
Q4: What is the optimal role of the base in the coupling of this compound?
A4: The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid to facilitate the transmetalation step.[6][7][8][9] This occurs via one of two main pathways:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) complex.[9]
-
Hydroxide Pathway: The base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex, which then undergoes transmetalation with the neutral boronic acid.[9] The choice of base determines which pathway is favored and significantly impacts the reaction's success.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst or an air-stable precatalyst (e.g., XPhos Pd G3).[1] Ensure complete dissolution or suspension of the catalyst. |
| Presence of Oxygen | Thoroughly degas the solvent (e.g., by sparging with argon for 10-15 minutes) and maintain a positive pressure of inert gas.[1][10] | |
| Inappropriate Base | The basicity may be too low for efficient transmetalation or too high, causing degradation. Screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][11] For base-sensitive substrates, consider milder bases like KF.[8] | |
| Poor Solubility | The boronic acid or aryl halide may not be sufficiently soluble in the chosen solvent. Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[12][13] | |
| Significant Protodeboronation | Base is too strong or aqueous conditions | Switch to a weaker base (e.g., K₂CO₃, KF).[1] Use anhydrous solvents. Consider converting the boronic acid to a more stable boronate ester.[1][2] |
| Homocoupling of Boronic Acid | Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture.[1] |
| Catalyst System | Certain palladium catalysts may favor homocoupling. Consider screening different palladium sources and ligands. | |
| Reaction Stalls or is Sluggish | Steric Hindrance | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the catalytic cycle.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature. A typical range for challenging couplings is 80-120 °C.[1][14] Monitor for decomposition. |
Optimizing Base and Temperature
The selection of an appropriate base and reaction temperature is critical for successfully coupling this compound, which is both sterically hindered and electronically deactivated.
Comparative Performance of Common Bases
| Base | Typical Conditions | Advantages | Considerations for this compound |
| K₂CO₃ (Potassium Carbonate) | 2-3 equivalents, often in aqueous solvent mixtures (e.g., Dioxane/H₂O)[14] | Widely used, moderate strength, cost-effective. | A good starting point. Its moderate basicity may help to minimize protodeboronation and other side reactions.[1] |
| K₃PO₄ (Potassium Phosphate) | 2-3 equivalents, often used in anhydrous conditions.[1] | Stronger base, effective for challenging couplings, particularly with aryl chlorides. | May be too harsh, potentially leading to decomposition or side reactions with the carboxylic acid group. Use with caution and under anhydrous conditions.[1] |
| Cs₂CO₃ (Cesium Carbonate) | 2-3 equivalents, effective in various solvents. | Highly effective for difficult couplings due to the solubility of its salts.[11] | An excellent choice for sterically hindered substrates where other bases fail. Can be used in aqueous or anhydrous systems. |
| KF (Potassium Fluoride) | 2-3 equivalents, typically in anhydrous solvents. | A mild base, particularly useful for preventing hydrolysis of base-labile groups.[8][12] | A good option if protodeboronation is a significant issue. Its lower basicity might require higher temperatures. |
| Organic Bases (e.g., Et₃N, DIPEA) | 2-3 equivalents. | Can be useful for substrates that are sensitive to strong inorganic bases.[9] | Generally less common for Suzuki couplings but can be considered if inorganic bases lead to poor results. |
Temperature Optimization Guidelines
Reaction temperature directly influences the rate of reaction. For a sterically hindered and electron-deficient substrate like this compound, higher temperatures are often necessary.
| Temperature Range | Expected Outcome | When to Use |
| Room Temperature - 50 °C | Low to no conversion expected. | Unlikely to be effective for this substrate unless a highly active catalyst system is employed.[15] |
| 60 °C - 80 °C | Moderate reaction rates. | A good starting point for initial optimization trials.[16][17] |
| 80 °C - 120 °C | Increased reaction rates, overcoming steric hindrance. | Often the optimal range for challenging substrates.[1][5][18] Monitor for potential thermal degradation of starting materials or product. |
| > 120 °C | Risk of decomposition. | Should only be explored if lower temperatures fail and the stability of the reactants and products has been confirmed. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a starting point for the optimization of the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide or triflate (1.0 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide/triflate, the palladium catalyst, and the base.[14]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Via syringe, add the degassed solvent to the flask.[1]
-
Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[1]
Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 4-Carboxy-2-chlorophenylboronic acid to remove anhydrides.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Carboxy-2-chlorophenylboronic acid, with a specific focus on the removal of its corresponding anhydride, a boroxine.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity in this compound, and how does it form?
A1: The most common impurity in this compound is its cyclic trimeric anhydride, known as a boroxine. Boroxines form through the dehydration of three boronic acid molecules, a process that can occur during storage or synthesis, especially under anhydrous conditions or upon heating.[1][2][3] This is a reversible process, and the boroxine can be hydrolyzed back to the boronic acid in the presence of water.[1][4]
Q2: Why is it crucial to remove the boroxine anhydride before using this compound in subsequent reactions?
A2: Boroxines can exhibit different reactivity compared to the corresponding boronic acid. In reactions like the Suzuki-Miyaura coupling, using a sample containing a significant amount of boroxine can lead to inconsistent reaction kinetics, lower yields, and difficulty in purification of the final product. Therefore, using the pure boronic acid is essential for reproducible and high-yielding synthetic procedures.[5]
Q3: What are the recommended methods for removing boroxine anhydrides from this compound?
A3: The primary methods for removing boroxine anhydrides are:
-
Recrystallization from aqueous solvents: This is often the most effective method as the water hydrolyzes the boroxine back to the boronic acid, which then crystallizes in its pure form.[1][5]
-
Acid-base extraction: The presence of the carboxylic acid group allows for the selective extraction of the boronic acid into an aqueous basic solution, leaving non-acidic impurities behind. The pure boronic acid can then be precipitated by acidification.[6][7]
-
Derivatization with diethanolamine: This method involves forming a crystalline adduct with diethanolamine, which can be easily filtered and then hydrolyzed back to the pure boronic acid. This is particularly useful for boronic acids that are difficult to crystallize directly.[8]
Q4: How can I confirm that the boroxine anhydride has been successfully removed?
A4: The purity of this compound can be assessed using the following analytical techniques:
-
¹H NMR Spectroscopy: The boronic acid and its boroxine exhibit distinct chemical shifts in the aromatic region. By comparing the spectra of the purified and unpurified material, the absence of boroxine signals in the purified sample confirms its removal. For the related 4-chlorophenylboronic acid, the boronic acid protons appear at δ 8.16 (s, broad), 7.79 (d), and 7.39 (d), while the boroxine protons are observed at δ 7.86 (d) and 7.42 (d) in DMSO-d₆.[5] Similar shifts can be expected for this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the boronic acid from its anhydride and other impurities, allowing for a quantitative assessment of purity.[9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point. The solvent may be too nonpolar. | Add a small amount of a more polar co-solvent (e.g., a little more water or a polar organic solvent like acetone). Re-heat to dissolve and cool slowly.[10] |
| No crystals form upon cooling | The solution is too dilute, or supersaturation has not been achieved. | Concentrate the solution by boiling off some solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.[10] |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Product is still impure after recrystallization | The chosen solvent system is not effective at separating the impurity. The cooling was too rapid, trapping impurities. | Try a different solvent or a mixture of solvents. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Incomplete extraction into the aqueous basic layer | The pH of the aqueous layer is not high enough to fully deprotonate the carboxylic acid and boronic acid. Insufficient mixing. | Use a more concentrated basic solution (e.g., 1-2 M NaOH or Na₂CO₃). Ensure vigorous shaking of the separatory funnel.[7] |
| Precipitate does not form upon acidification | The pH is not low enough to fully protonate the carboxylate and boronate. The solution is too dilute. | Add more acid to ensure the pH is in the range of 2-3. If the solution is very dilute, it may need to be concentrated before precipitation will occur.[6] |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. |
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is a general guideline for the removal of boroxine anhydrides from this compound.
Methodology:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water.
-
Heating: Heat the suspension to boiling with stirring. Continue adding small portions of hot deionized water until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome: White to off-white crystalline powder with a purity of >98%.
Protocol 2: Purification via Acid-Base Extraction
This protocol is suitable for removing non-acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a base (e.g., NaOH or Na₂CO₃).
-
Separation: Separate the aqueous layer containing the sodium salt of the boronic acid.
-
Washing: Wash the organic layer with the aqueous base solution one more time to ensure complete extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., 1 M HCl).
-
Isolation: Collect the precipitated pure boronic acid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified product under vacuum.
Expected Outcome: A purified solid with reduced non-acidic impurities.
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale/Reference |
| Water | Sparingly soluble in cold, more soluble in hot | The presence of both a polar carboxylic acid and a boronic acid group suggests some water solubility, which increases with temperature. Similar compounds like 4-chlorophenylboronic acid are recrystallized from water.[5][12] |
| Methanol / Ethanol | Soluble | Polar protic solvents are generally good solvents for boronic acids. |
| Acetone | Soluble | Polar aprotic solvent, often used in purification of boronic acids.[11] |
| Ethyl Acetate | Moderately soluble | A common solvent for extraction and recrystallization of boronic acids.[11] |
| Diethyl Ether | Sparingly soluble | Generally, boronic acids have lower solubility in less polar ethers.[12] |
| Hexane / Heptane | Insoluble | Non-polar solvents are unlikely to dissolve this polar compound. |
Note: This data is estimated based on the properties of structurally similar compounds. Experimental verification is recommended.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification via acid-base extraction.
Caption: Reversible equilibrium between this compound and its boroxine anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
Technical Support Center: 4-Carboxy-2-chlorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Carboxy-2-chlorophenylboronic acid, a key building block in organic synthesis.
Troubleshooting Guide: Identifying and Mitigating Side Products
This guide addresses common side products encountered during cross-coupling reactions, such as the Suzuki-Miyaura reaction, with this compound. The presence of both an electron-withdrawing carboxylic acid group and a chloro substituent can influence the prevalence of these undesired products.
| Observed Issue | Potential Side Product | Root Cause Analysis | Recommended Solutions |
| Mass balance is low; starting material is consumed but the desired product yield is poor. | Protodeboronation Product (3-Chlorobenzoic acid) | The C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction for boronic acids.[1] It can be catalyzed by acid or base, and accelerated by elevated temperatures and the presence of water, which acts as a proton source.[1] | - Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. - Optimize Base: Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or KF) instead of strong hydroxides. - Lower Reaction Temperature: If the desired reaction allows, reducing the temperature can minimize protodeboronation. - Use Boronic Esters: Consider converting the boronic acid to a more stable ester derivative (e.g., a pinacol ester) to be used in the reaction. |
| A dimeric impurity with a mass corresponding to the coupling of two boronic acid molecules is detected. | Homocoupling Product (2,2'-Dichloro-4,4'-dicarboxybiphenyl) | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by the catalyst itself.[2] | - Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) prior to use. - Maintain Inert Atmosphere: Ensure the reaction is carried out under a consistently inert atmosphere. - Catalyst Choice: Use a fresh, active catalyst. Some precatalysts are less prone to side reactions. |
| Formation of a phenolic impurity is observed. | Oxidation Product (3-Chloro-4-hydroxybenzoic acid) | The boronic acid is oxidized to the corresponding phenol. This can be promoted by oxygen and certain reaction conditions. | - Inert Atmosphere: As with homocoupling, maintaining a strict inert atmosphere is crucial. - Careful Reagent Addition: Add the boronic acid to the reaction mixture under an inert gas flow. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion. What are the initial troubleshooting steps?
A1: When a Suzuki-Miyaura coupling reaction fails or gives low yields, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base and Solvent Selection: The choice of base and solvent is critical. The base activates the boronic acid for transmetalation. For this compound, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water is a good starting point.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
Q2: I am observing a significant amount of 3-Chlorobenzoic acid in my reaction mixture. How can I minimize this protodeboronation?
A2: Protodeboronation is a common challenge, especially with electron-deficient arylboronic acids. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate ester, can prevent premature protodeboronation. These derivatives can release the boronic acid slowly under the reaction conditions.
Q3: How do the chloro and carboxyl substituents on the phenylboronic acid affect the reaction?
A3: Both the chloro and carboxylic acid groups are electron-withdrawing. This electronic effect makes the boronic acid more susceptible to protodeboronation under certain conditions. However, it can also influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The carboxylic acid group can also be deprotonated by the base, which may affect the solubility and reactivity of the boronic acid.
Experimental Protocol Example: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Synthesis of 2'-Chloro-5'-carboxy-[1,1'-biphenyl]-4-carboxylic acid
Materials:
-
4-Bromobenzoic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
To a reaction flask, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired biphenyl carboxylic acid.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow for common issues.
References
addressing solubility issues of 4-Carboxy-2-chlorophenylboronic acid in organic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Carboxy-2-chlorophenylboronic acid. The information addresses common challenges, with a focus on solubility issues encountered during organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a white to off-white crystalline powder. It is a bifunctional molecule containing both a carboxylic acid and a boronic acid group. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.[1]
Q2: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
The solubility of this compound is highly dependent on the solvent and the pH of the medium. Due to the presence of the polar carboxylic acid group, it generally exhibits poor solubility in nonpolar organic solvents. In polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), its solubility can be limited but is often improved by the addition of a base. The base deprotonates the carboxylic acid, forming a more soluble carboxylate salt.
Q3: How does the choice of base affect the solubility and reactivity of this compound in Suzuki-Miyaura coupling?
The base plays a dual role in the Suzuki-Miyaura reaction:
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Solubilization: By deprotonating the carboxylic acid (predicted pKa ≈ 3.71), a suitable base increases the solubility of the boronic acid in the organic solvent.[2]
-
Activation: The base also activates the boronic acid for transmetalation with the palladium catalyst, a crucial step in the catalytic cycle.[1][3][4][5]
The choice of base is critical. A base that is too weak may not sufficiently deprotonate the carboxylic acid or activate the boronic acid. A base that is too strong could potentially lead to side reactions. The selection of the base should be coordinated with the choice of solvent and the specific substrates involved in the reaction.
Q4: Can I use an inorganic base like potassium carbonate to dissolve this compound?
Yes, inorganic bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura reactions.[6] However, their solubility in many organic solvents is low. Often, a biphasic solvent system (e.g., toluene/water, dioxane/water) is employed to facilitate the reaction.[2] In such systems, the base resides primarily in the aqueous phase, and phase transfer catalysts may be beneficial. For homogeneous reactions in polar aprotic solvents like DMF or DMSO, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often more suitable due to their better solubility.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
Symptoms:
-
The boronic acid does not fully dissolve in the reaction solvent, even with stirring and gentle heating.
-
The reaction mixture is a heterogeneous slurry.
-
Low or no product formation is observed.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate solvent | Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. Phenylboronic acids, in general, show higher solubility in polar solvents.[7] |
| Insufficiently basic conditions | Add a suitable base to deprotonate the carboxylic acid and form a more soluble salt. The choice of base is critical and should be tailored to the reaction conditions. |
| Formation of insoluble boroxines | Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines, which can have different solubility and reactivity profiles. Adding a small amount of water to the reaction mixture can sometimes help to hydrolyze the boroxine back to the boronic acid. |
Issue 2: Low Yield or Stalled Suzuki-Miyaura Reaction
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of byproducts, such as homocoupling of the boronic acid.
-
Low isolated yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete dissolution of the boronic acid | Address the solubility issue first using the recommendations in Issue 1 . A homogeneous reaction mixture is often crucial for high yields. |
| Incorrect base selection | The base may not be strong enough to activate the boronic acid for transmetalation. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, organic amines) to find the optimal conditions for your specific substrates. |
| Catalyst deactivation | Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Degassing the solvent prior to use is also recommended. |
| Protodeboronation | This is a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be promoted by the presence of water and certain bases. Using anhydrous solvents and carefully selecting the base can help to minimize this side reaction.[5] |
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework. The specific solvent, base, and reaction temperature should be optimized for each specific reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.5 - 5 mol%)
-
Ligand (if required by the catalyst)
-
Base (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the anhydrous, degassed solvent.
-
If using a solid catalyst and ligand, add them to the flask. If using a pre-catalyst solution, add it via syringe.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the base and other water-soluble components. The pH of the aqueous layer should be adjusted to be acidic (e.g., with 1M HCl) to protonate the carboxylic acid of the product for extraction into an organic solvent.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Experimental Logic
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: A decision-making flowchart for addressing solubility issues.
Suzuki-Miyaura Catalytic Cycle and the Role of the Base
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the crucial role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Deactivation in Suzuki-Miyaura Couplings with 4-Carboxy-2-chlorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4-Carboxy-2-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura reaction with this compound?
A1: Low yields with this substrate can stem from several factors related to its unique structure. The primary suspects are catalyst deactivation and suboptimal reaction conditions. The presence of both a carboxylic acid and a chlorine atom on the phenylboronic acid can introduce specific challenges.[1] Potential causes include:
-
Catalyst Inhibition by Carboxylate Coordination: The carboxylic acid group can coordinate to the palladium center, potentially forming inactive or less active catalyst species.[2][3]
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the transmetalation step of the catalytic cycle, slowing down the reaction rate.[4][5][6]
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Protodeboronation: The boronic acid group can be cleaved from the aromatic ring, especially under basic aqueous conditions, leading to the formation of 3-chlorobenzoic acid as a byproduct.[7]
-
Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen.[8]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common sign of catalyst deactivation through aggregation of the active Pd(0) species. This is often caused by:
-
High Temperatures: Elevated temperatures can accelerate the agglomeration of palladium nanoparticles.
-
Inadequate Ligand Stabilization: The chosen ligand may not be effective at stabilizing the Pd(0) catalyst throughout the reaction.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced and aggregate.[1]
To prevent this, consider using more robust ligands, ensuring a thoroughly degassed reaction setup, and optimizing the reaction temperature.
Q3: Can the carboxylic acid group of this compound interfere with the base in the reaction?
A3: Yes, the acidic proton of the carboxylic acid will react with the base. This necessitates the use of a sufficient excess of the base to both neutralize the carboxylic acid and facilitate the catalytic cycle. The choice of base is also critical; weaker bases may not be effective, while overly strong bases might promote side reactions.
Q4: Are there alternative forms of the boronic acid I can use to avoid these issues?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can mitigate some of the issues associated with the free acid. Boronate esters are generally more stable and less prone to protodeboronation.[7] Another strategy is the use of MIDA (N-methyliminodiacetic acid) boronates, which are bench-stable and release the boronic acid slowly under the reaction conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Deactivation | 1. Ligand Selection: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to enhance catalyst stability and activity.[9] 2. Palladium Precursor: Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species.[8] 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed to prevent oxygen-induced degradation.[1] |
| Sub-optimal Base | 1. Base Stoichiometry: Increase the equivalents of base to at least 3-4 equivalents to account for the acidic proton of the boronic acid. 2. Base Type: Experiment with different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Organic bases can also be considered. | |
| Inefficient Transmetalation | 1. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) with water can facilitate the transmetalation step. Optimize the solvent ratio.[7] 2. Temperature: Carefully optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. | |
| Significant Protodeboronation | Reaction Conditions | 1. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize protodeboronation.[10] 2. Boronate Ester: Convert the boronic acid to its corresponding pinacol or MIDA ester to increase its stability. |
| Formation of Homocoupling Product | Presence of Oxygen | 1. Degassing: Improve the degassing procedure for solvents and ensure the reaction vessel is properly purged with an inert gas.[8] 2. Pd(II) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[8] Consider using a Pd(0) source directly. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv) to a dry reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for the Preparation of a Pinacol Boronate Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol boronate ester, which can often be used in the subsequent coupling reaction without further purification.
Data Presentation
Table 1: Recommended Ligands for Challenging Suzuki-Miyaura Couplings
| Ligand Type | Examples | Key Features |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Promote oxidative addition and reductive elimination; stabilize Pd(0) |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes with palladium |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Reactions
| Base | Recommended Solvent(s) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | Strong base, often effective for challenging substrates. |
| Cs₂CO₃ | Dioxane, THF, DMF | Highly soluble and effective, but more expensive. |
| K₂CO₃ | DMF/EtOH, Toluene/H₂O | A common and cost-effective choice. |
| KOt-Bu | Toluene, THF | Very strong base, can be useful but may promote side reactions.[11] |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and potential deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 4-Carboxy-2-chlorophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up reactions involving 4-Carboxy-2-chlorophenylboronic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent applications, such as Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The most common scalable synthetic routes to substituted phenylboronic acids involve the borylation of an aryl halide. For this compound, a typical approach would be the Miyaura borylation of a corresponding dihalobenzoic acid derivative. Another established method is the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis. However, the presence of the acidic carboxylic acid proton can complicate these organometallic routes, often necessitating the use of a protecting group for the carboxylic acid.
Q2: How does the presence of both a carboxylic acid and a chloro substituent affect the reaction?
A2: The carboxylic acid group is acidic and can interfere with organometallic intermediates (Grignard or organolithium reagents) if not protected. In Suzuki-Miyaura couplings, the carboxylic acid can also affect the solubility of the boronic acid and may require careful selection of the base and solvent system to ensure homogeneity and optimal reactivity. The chloro substituent is an electron-withdrawing group, which can influence the electronic properties of the boronic acid and its reactivity in cross-coupling reactions.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Key safety considerations include:
-
Handling of pyrophoric reagents: If using organolithium reagents like n-butyllithium, strict anhydrous and inert atmosphere conditions are crucial, along with appropriate personal protective equipment and quenching procedures.
-
Exothermic reactions: The formation of Grignard or organolithium reagents, as well as their reaction with borate esters, can be highly exothermic. Effective temperature control through controlled addition rates and efficient cooling is critical to prevent runaway reactions.
-
Solvent safety: The use of large volumes of flammable organic solvents like THF, toluene, or dioxane requires proper ventilation, grounding of equipment to prevent static discharge, and adherence to all relevant safety protocols for handling flammable liquids.
-
Handling of palladium catalysts: While generally used in small quantities, palladium catalysts can be toxic and should be handled with care. Inhalation of fine powders should be avoided.
Q4: How can I purify this compound at a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[1] The acidic nature of the molecule also allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution to form the carboxylate salt, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. For more challenging purifications, column chromatography using silica gel or reverse-phase media can be employed, though this is generally less economical at a very large scale.
Q5: My this compound appears to be losing activity over time. What could be the cause?
A5: Boronic acids are known to form cyclic anhydrides called boroximes through the loss of water.[1] These boroximes are often less reactive in cross-coupling reactions. It is crucial to store this compound in a dry environment. Before use in a reaction, it is good practice to ensure the material is in its free boronic acid form, which can sometimes be achieved by recrystallization from water or by azeotropic drying with a suitable solvent.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in scale-up reactions, particularly Suzuki-Miyaura cross-coupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities. 2. Poor Reagent Quality: The boronic acid may have a high boroxine content, or the aryl halide partner may be impure. Solvents may not be sufficiently anhydrous or degassed. 3. Inappropriate Base: The chosen base may not be strong enough or soluble enough in the reaction medium. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques are used throughout the setup and reaction. 2. Recrystallize the boronic acid before use.[1] Use high-purity aryl halide. Ensure solvents are anhydrous and thoroughly degassed to remove oxygen. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For two-phase systems, a phase-transfer catalyst may be beneficial. 4. Incrementally increase the reaction temperature by 10°C and monitor the progress. |
| Formation of Homocoupling Byproduct (Biphenyl) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can promote homocoupling. | 1. Ensure the reaction mixture is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. 2. Reduce the catalyst loading. Screen different phosphine ligands that may suppress homocoupling. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of Water: Excess water can lead to the hydrolysis of the carbon-boron bond, especially at elevated temperatures. 2. Harsh Basic Conditions: Some boronic acids can be unstable to strongly basic conditions, particularly at high temperatures. | 1. Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water. 2. Consider using a milder base or running the reaction at a lower temperature. The use of a boronic ester (e.g., a pinacol ester) can also mitigate this issue. |
| Poor Solubility of Reagents | The polarity of this compound due to the carboxylic acid group can lead to poor solubility in common non-polar organic solvents. | Use a co-solvent system, such as toluene/ethanol or dioxane/water, to improve the solubility of all reaction components. |
Experimental Protocols
Illustrative Protocol for Recrystallization of a Substituted Phenylboronic Acid
This protocol is a general guideline for the purification of a substituted phenylboronic acid, such as 4-chlorophenylboronic acid, and can be adapted for this compound with appropriate solvent screening.[1]
-
Dissolution: In a suitable reaction vessel, suspend the crude boronic acid (e.g., 10 g) in an appropriate solvent (e.g., 400 mL of water for 4-chlorophenylboronic acid).[1]
-
Heating: Heat the suspension to boiling with vigorous stirring to ensure complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified boronic acid under vacuum.
Illustrative Protocol for a Scaled-Up Suzuki-Miyaura Coupling Reaction
This protocol is a general example and should be optimized for the specific substrates being used.
-
Vessel Preparation: To a dry, inerted reactor, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inerting: Evacuate and backfill the reactor with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
-
Work-up: Upon completion, cool the reaction mixture. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the aqueous layer.
-
Extraction and Precipitation: Wash the organic layer with brine. The product may be in the organic layer or can be extracted into a basic aqueous solution and then precipitated by acidification.
-
Purification: The crude product can be further purified by recrystallization or chromatography.
Visualizations
Caption: General workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.
References
impact of water on 4-Carboxy-2-chlorophenylboronic acid stability and reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Carboxy-2-chlorophenylboronic acid. The information provided addresses common issues related to the stability and reactivity of this compound, particularly in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Some suppliers recommend refrigeration (2-8°C) or even storage at -20°C for long-term stability.[1][2] Proper storage is crucial to prevent degradation from moisture and air.
Q2: How does water affect the stability of this compound?
A2: Water can significantly impact the stability of this compound, primarily through a process called protodeboronation.[3] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 3-chloro-4-carboxybenzene and boric acid. This process is often accelerated in aqueous and basic conditions. The presence of electron-withdrawing groups, such as the chloro and carboxylic acid moieties on the phenyl ring, can make the boronic acid more susceptible to this degradation pathway.
Q3: What is protodeboronation and why is it a concern?
A3: Protodeboronation is a common undesired side reaction for boronic acids, especially in aqueous and basic environments typical for Suzuki-Miyaura coupling reactions.[3][4] It leads to the consumption of the boronic acid reagent, which in turn reduces the yield of the desired cross-coupled product. For this compound, the electron-withdrawing nature of its substituents can enhance the rate of protodeboronation.
Q4: How can I minimize protodeboronation when using this compound in aqueous reactions?
A4: To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. The ester can then cleave in situ during the reaction.[4]
-
Careful Selection of Base: Use the mildest effective base for your reaction. Strong bases can accelerate protodeboronation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used.[1][5]
-
Control of Water Content: While some water is often necessary for Suzuki-Miyaura reactions, using an excessive amount or prolonged reaction times in aqueous media can increase the extent of protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature, if the coupling reaction still proceeds at a reasonable rate, can help to reduce the rate of decomposition.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, which can also contribute to boronic acid degradation.[5]
Q5: What are the recommended catalyst systems for Suzuki-Miyaura coupling of this compound in aqueous media?
A5: For aqueous Suzuki-Miyaura coupling reactions, water-soluble palladium catalysts or catalyst systems that are stable and active in the presence of water are preferred. Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) with water-soluble phosphine ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) are commonly used. Modern palladium precatalysts, such as those from the Buchwald or Nolan groups (e.g., XPhos Pd G3), are also highly effective and can be used in aqueous solvent systems.[1]
Troubleshooting Guides
Guide 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
This guide provides a systematic approach to troubleshooting low or no yield when using this compound in a Suzuki-Miyaura coupling reaction.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
| Step | Parameter to Check | Potential Issue | Recommended Action |
| 1. Reagent Quality | This compound | Purity may be low, or significant degradation (protodeboronation) may have occurred during storage. | Analyze the boronic acid by NMR or LC-MS to confirm its integrity. If degradation is suspected, consider using a fresh batch or converting it to a more stable boronic ester derivative (e.g., pinacol ester).[1][4] |
| Aryl Halide | The aryl halide partner may be impure or unreactive. | Verify the purity of the aryl halide. Ensure the chosen halide is sufficiently reactive under the reaction conditions (I > Br > Cl). | |
| Catalyst and Ligand | The palladium catalyst or ligand may be inactive. | Use a fresh batch of catalyst and ligand. Consider using a robust precatalyst system (e.g., Buchwald or Nolan type) known for high activity with challenging substrates.[1] | |
| Base and Solvent | The base may be of poor quality, or the solvent may contain oxygen or impurities. | Use a high-purity base. Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[5] | |
| 2. Reaction Conditions | Inert Atmosphere | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5] | Ensure the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. |
| Temperature | The temperature may be too low for the reaction to proceed or too high, causing decomposition of the boronic acid. | If no reaction is observed, consider increasing the temperature. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. | |
| 3. Side Reactions | Protodeboronation | The boronic acid is being consumed by reaction with water. | Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of 3-chloro-4-carboxybenzene. If detected, refer to the strategies in FAQ Q4 to minimize this side reaction.[3] |
| Homocoupling | The boronic acid is coupling with itself. | This is often caused by the presence of oxygen. Improve degassing procedures.[4] |
Guide 2: Experimental Protocol for Aqueous Suzuki-Miyaura Coupling
This guide provides a general starting protocol for a Suzuki-Miyaura coupling reaction using this compound in an aqueous solvent system. Optimization will likely be required for specific substrates.
DOT Script for Experimental Workflow:
Caption: General experimental workflow for aqueous Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane or toluene and water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: The optimal base, catalyst, solvent ratio, and temperature will depend on the specific aryl halide used and should be determined through systematic optimization.
Data Presentation
Due to the lack of specific published kinetic data for the degradation of this compound, a table of hypothetical stability data at different pH values is presented below to illustrate how such data could be structured. Researchers are encouraged to perform their own stability studies if this is a critical parameter for their application.
Table 1: Hypothetical Stability of this compound in Aqueous Solution at 50°C
| pH | Half-life (t½) in hours (Hypothetical) |
| 4 | > 48 |
| 7 | 24 |
| 9 | 8 |
| 11 | 2 |
Note: This data is for illustrative purposes only and is not based on experimental results. The trend of decreasing stability with increasing pH is expected for many arylboronic acids.
This technical support center provides a foundational understanding of the stability and reactivity of this compound in aqueous environments. For specific and complex applications, further investigation and optimization of reaction conditions are highly recommended.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Carboxy-2-chlorophenylboronic Acid and Its Isomers
For researchers and professionals engaged in organic synthesis and drug development, the selection of appropriately substituted boronic acids is crucial for optimizing reaction outcomes. This guide provides a detailed comparison of the predicted reactivity of 4-Carboxy-2-chlorophenylboronic acid and its key positional isomers. The analysis is grounded in fundamental principles of electronic and steric effects, supported by a representative experimental protocol for empirical validation.
Introduction to Isomer Reactivity
The reactivity of substituted phenylboronic acids in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily governed by a combination of electronic and steric factors. Electron-withdrawing substituents generally increase the Lewis acidity of the boron atom, which can influence the transmetalation step of the catalytic cycle. Conversely, steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the metal catalyst, thereby reducing the reaction rate.[1][2]
This guide will focus on comparing this compound with three of its isomers to illustrate these competing effects.
Isomers Under Comparison:
-
Isomer A: this compound
-
Isomer B: 3-Carboxy-4-chlorophenylboronic acid
-
Isomer C: 2-Carboxy-4-chlorophenylboronic acid
-
Isomer D: 5-Carboxy-2-chlorophenylboronic acid
Predicted Reactivity Analysis
The presence of both a chloro and a carboxy group, both being electron-withdrawing, will influence the overall electronic nature of the phenyl ring and the acidity of the boronic acid moiety.[3] The position of these substituents relative to the boronic acid group dictates the balance between electronic activation and steric hindrance.
Electronic Effects
Both the carboxylic acid (-COOH) and chloro (-Cl) groups are electron-withdrawing. The carboxylic acid group is a meta-director, while the chloro group is an ortho, para-director in electrophilic aromatic substitution, but for the reactivity of the boronic acid, their inductive and resonance effects on the carbon-boron bond are more critical. An increase in the electron-withdrawing nature of the aryl group generally enhances the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate species, a key intermediate in the Suzuki-Miyaura reaction.
Steric Effects
Substituents at the ortho position to the boronic acid group can significantly hinder the approach of the molecule to the palladium catalyst's coordination sphere. This steric hindrance can lead to a dramatic decrease in reaction rates, often overriding electronic effects.[1][4]
Comparative Isomer Analysis
-
Isomer A (this compound): This isomer has a chloro group in the ortho position. This is expected to introduce significant steric hindrance, likely making it the least reactive of the isomers in reactions sensitive to steric bulk, such as Suzuki-Miyaura coupling.[4]
-
Isomer B (3-Carboxy-4-chlorophenylboronic acid): With both substituents in the meta and para positions relative to the boronic acid, this isomer experiences minimal steric hindrance. The combined electron-withdrawing effects of the chloro and carboxy groups should enhance its reactivity.
-
Isomer C (2-Carboxy-4-chlorophenylboronic acid): Similar to Isomer A, the presence of the carboxylic acid group in the ortho position is expected to create substantial steric hindrance, likely leading to low reactivity.
-
Isomer D (5-Carboxy-2-chlorophenylboronic acid): This isomer also has a chloro group in the ortho position, which would suggest significant steric hindrance. The electronic effects are also at play, but the steric hindrance is often the dominant factor for ortho-substituted boronic acids.
Based on these principles, a predicted reactivity order can be established.
Data Presentation
The following table summarizes the predicted relative reactivity of the isomers in a typical Suzuki-Miyaura cross-coupling reaction.
| Isomer | Structure | Substituent Positions (relative to -B(OH)₂) | Predicted Steric Hindrance | Predicted Electronic Activation | Predicted Relative Reactivity |
| A | This compound | -Cl (ortho), -COOH (para) | High | Moderate | Low |
| B | 3-Carboxy-4-chlorophenylboronic acid | -COOH (meta), -Cl (para) | Low | High | High |
| C | 2-Carboxy-4-chlorophenylboronic acid | -COOH (ortho), -Cl (para) | High | Moderate | Low |
| D | 5-Carboxy-2-chlorophenylboronic acid | -Cl (ortho), -COOH (meta) | High | Moderate | Low |
Mandatory Visualization
Caption: Factors influencing the predicted reactivity of isomers.
Experimental Protocols
To empirically validate the predicted reactivities, a standardized Suzuki-Miyaura cross-coupling reaction can be performed for each isomer under identical conditions. Monitoring the reaction progress over time will provide quantitative data for comparison.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid isomer (A, B, C, or D, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, the respective boronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at a constant temperature (e.g., 90 °C).
-
Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them using an appropriate analytical technique (e.g., GC-MS or LC-MS) to determine the conversion to the product.
-
Plot the percentage conversion against time for each isomer to determine the reaction rate.
Caption: Workflow for comparing isomer reactivity.
Conclusion
References
A Comparative Guide to 4-Carboxy-2-chlorophenylboronic Acid for Researchers and Drug Development Professionals
An in-depth analysis of 4-Carboxy-2-chlorophenylboronic acid against other substituted phenylboronic acids, focusing on key performance indicators in chemical synthesis and potential biological applications.
This guide provides a comprehensive comparison of this compound with other substituted phenylboronic acids, offering valuable insights for researchers, scientists, and professionals in drug development. By examining key parameters such as acidity (pKa), performance in Suzuki-Miyaura cross-coupling reactions, and biological activity, this document aims to facilitate informed decisions in the selection of reagents for organic synthesis and medicinal chemistry.
Physicochemical Properties: A Comparative Overview
The unique substitution pattern of this compound, featuring both an electron-withdrawing carboxylic acid group and a sterically hindering ortho-chloro substituent, significantly influences its chemical properties and reactivity. A critical parameter for a boronic acid is its acidity, or pKa value, which impacts its reactivity in various chemical transformations.
| Phenylboronic Acid Derivative | pKa Value | Notes |
| This compound | 3.71 (Predicted) | [1] |
| Phenylboronic acid | 8.64 - 8.90 (Experimental) | [2] |
| 4-Carboxyphenylboronic acid | 4.08 (Predicted) | [3] |
| 4-Chlorophenylboronic acid | 8.39 (Predicted) | |
| 2-Chlorophenylboronic acid | Not available | |
| 4-Methoxyphenylboronic acid | 9.25 (Experimental, in water) | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | Not available |
Table 1: Comparison of pKa Values of Various Substituted Phenylboronic Acids. The pKa values are indicative of the Lewis acidity of the boronic acid, which plays a crucial role in its reactivity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds in the creation of biaryl structures prevalent in pharmaceuticals. The yield and efficiency of this reaction are highly dependent on the electronic and steric properties of the boronic acid used.
Generally, phenylboronic acids with electron-withdrawing groups tend to exhibit lower yields in Suzuki-Miyaura couplings, a factor that is pertinent to this compound. Furthermore, the presence of an ortho-substituent, such as the chloro group in the target compound, can introduce steric hindrance, which may also negatively impact reaction rates and yields.
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving various substituted phenylboronic acids. It is important to note that these reactions were conducted under different conditions, and therefore, the yields provide a qualitative comparison of reactivity rather than a direct quantitative one.
| Phenylboronic Acid Derivative | Coupling Partner | Product Yield (%) | Reference/Notes |
| Phenylboronic acid | 4-Bromoacetophenone | 41 | [5] |
| 4-Tolylboronic acid | 4-Chloroacetophenone | 95 | [6] |
| 4-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | 74 | [7] |
| 3-Carboxyphenylboronic acid | 2,4-Dichloropyrimidine | Lower yields reported | [7] |
| 2-Chlorophenylboronic acid | 2,4-Dichloropyrimidine | Not specified | |
| This compound | Not available | Not available |
Table 2: Representative Yields of Suzuki-Miyaura Cross-Coupling Reactions with Various Phenylboronic Acids. The data illustrates the general trend of reactivity, where electron-donating groups often lead to higher yields.
Biological Activity and Inhibitory Potential
For professionals in drug development, the biological activity of a compound is of paramount importance. Boronic acids have garnered significant interest as potential enzyme inhibitors due to their ability to form reversible covalent bonds with active site serine or threonine residues.
Currently, there is a lack of publicly available data on the specific inhibitory concentration (IC50) of this compound against any particular biological target. However, its structural motifs, a substituted phenyl ring and a boronic acid group, are present in many biologically active compounds. For instance, 4-carboxyphenylboronic acid has been utilized in the development of drug delivery systems targeting sialic acid-overexpressing cancer cells.[8] This suggests that this compound could be a valuable building block in the synthesis of novel therapeutic agents. Further research is warranted to explore its biological activity profile.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 eq.)
-
Substituted phenylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Water (if using an aqueous base solution)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 1. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a standard procedure for determining the pKa of a boronic acid using potentiometric titration.
Materials:
-
Substituted phenylboronic acid (analyte)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
High-purity water
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the substituted phenylboronic acid of known concentration (e.g., 1-10 mM) in water. If solubility is an issue, a co-solvent may be used, but the pKa value will be specific to that solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
If the analyte is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.
-
Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa value is determined from the pH at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined from the respective half-equivalence points.
-
The data can be further analyzed using derivative plots (first or second derivative) to more accurately determine the equivalence point(s).
References
- 1. This compound CAS#: 851335-09-6 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Carboxy-2-chlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 4-Carboxy-2-chlorophenylboronic acid is a key building block in organic synthesis, and its purity directly impacts the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the primary analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of an appropriate analytical method for purity analysis depends on several factors, including the nature of potential impurities, the required sensitivity and accuracy, and the intended application, such as routine quality control or reference standard certification.
| Parameter | HPLC-UV/MS | GC-MS | NMR Spectroscopy (¹H, ¹¹B, qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase, with detection by UV absorbance or mass-to-charge ratio. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass spectrometric detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Information | Purity, quantification, retention time, molecular weight (MS).[1] | Identification and quantification of volatile impurities.[2] | Unambiguous structure elucidation, quantification (qNMR), identification of boron species.[1][2] |
| Sensitivity | Moderate (µg/mL) for UV, High (ng/mL to pg/mL) for MS.[1] | High, especially with derivatization. | Lower sensitivity compared to MS methods. |
| Key Advantage | Versatile for non-volatile compounds, provides molecular weight confirmation with MS.[1] | Excellent separation for volatile impurities, definitive identification via mass spectra.[2] | Absolute quantification without a specific standard of the analyte (qNMR), detailed structural information.[2] |
| Key Limitation | Non-volatile buffers can interfere with MS detection.[1] | Requires derivatization for non-volatile compounds like boronic acids, potential for thermal degradation. | Lower throughput, requires highly pure internal standards for qNMR. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques.
Caption: Purity assessment workflow for this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general guidelines and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is suitable for the separation, identification, and quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detector.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is commonly used for boronic acids.[3][4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient could be: 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-18 min: 90% B, 18-20 min: 90% to 10% B, 20-25 min: 10% B (re-equilibration).[1]
-
Detection: UV detection at a suitable wavelength (e.g., 255 nm) or MS detection in negative electrospray ionization (ESI) mode.[3][5]
-
Data Analysis: Peak area integration is used to determine the relative purity. Retention time comparison with a known standard aids in identification. MS data provides molecular weight confirmation of the main peak and any impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: Silylation is a common derivatization technique for boronic acids. The sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a dry, aprotic solvent.
-
Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[2]
-
-
Data Analysis: The mass spectrum of the derivatized analyte and any impurities will show the molecular ion and characteristic fragmentation patterns, which can be used for structural confirmation and identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).
-
Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Provides information about the hydrogen atoms in the molecule, helping to confirm the structure and identify organic impurities. For a related compound, 4-chlorophenylboronic acid, in DMSO-d₆, characteristic signals appear at δ 8.16 (broad s), 7.79 (d), and 7.39 (d).[6] The corresponding boroxine (anhydride trimer), a common impurity, shows signals at δ 7.86 (d) and 7.42 (d).[6]
-
¹¹B NMR: This technique is specific to the boron atom and can provide information about the coordination state of boron (trigonal vs. tetrahedral), confirming the presence of the boronic acid group.[1]
-
Quantitative NMR (qNMR): qNMR is an absolute quantification method. The purity of the substance is determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[2] This method is particularly valuable for certifying reference materials without needing a specific standard of the analyte itself.[2]
References
A Comparative Guide to the Spectroscopic Characterization of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. The primary focus of this document is the analysis of the product obtained from the Suzuki-Miyaura cross-coupling reaction of 4-Carboxy-2-chlorophenylboronic acid and 4-bromobenzoic acid. This guide also explores an alternative synthetic route, the Ullmann condensation, to provide a comparative framework for researchers.
Introduction
Biphenyl carboxylic acids are a significant class of compounds in drug discovery and development, with applications as anti-inflammatory agents and in other therapeutic areas. The synthesis of substituted biphenyls is, therefore, a critical area of research. The Suzuki-Miyaura coupling reaction is a widely used and efficient method for the formation of carbon-carbon bonds to create these structures. This guide will delve into the spectroscopic signature of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid synthesized via this modern coupling technique and compare it with a classical approach, the Ullmann condensation.
Synthetic Pathways
The synthesis of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid can be achieved through several routes. The two pathways compared in this guide are the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the Copper-catalyzed Ullmann condensation.
Caption: Comparison of Suzuki-Miyaura and Ullmann synthetic routes.
Performance Comparison: Suzuki-Miyaura vs. Ullmann Condensation
The choice of synthetic route can significantly impact reaction efficiency, yield, and purity of the final product. Below is a comparative summary of the two methods for the synthesis of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based |
| Reaction Temperature | Generally milder (e.g., 80-110 °C) | Typically higher temperatures required (>150 °C) |
| Substrate Scope | Broad, tolerates a wide range of functional groups | More limited, can be sensitive to certain functional groups |
| Typical Yields | High | Often lower and more variable |
| Byproducts | Generally cleaner reactions with fewer byproducts | Can produce more byproducts, requiring extensive purification |
| Reaction Conditions | Requires an inert atmosphere | Often requires harsher conditions |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This data is crucial for the identification and characterization of the synthesized product.
| Spectroscopic Technique | Expected Data for 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with characteristic splitting patterns for the substituted phenyl rings. The carboxylic acid protons will appear as broad singlets downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons between 120-145 ppm. The carbonyl carbons of the carboxylic acids will appear around 165-175 ppm. The carbon bearing the chlorine atom will also show a characteristic shift. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acids around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Cl stretch in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₉ClO₄). The isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable. |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and replication of results.
Synthesis of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Bromobenzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), 4-bromobenzoic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 20 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask under a blanket of inert gas.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Acidify the remaining aqueous solution with 2M HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
Alternative Synthesis via Ullmann Condensation
Materials:
-
2-Chloro-4-iodobenzoic acid
-
4-Iodobenzoic acid
-
Copper powder (activated)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Activate copper powder by stirring it with iodine in acetic acid, followed by washing with acetone and ether, and then drying under vacuum.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the activated copper powder (2.5 mmol).
-
Add 2-Chloro-4-iodobenzoic acid (1.0 mmol), 4-iodobenzoic acid (1.0 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous DMF (15 mL) to the flask.
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and acidify with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
Biological Signaling Pathway Context
Biphenyl carboxylic acid derivatives have been investigated for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
Caption: Potential inhibition of the COX pathway by biphenyl derivatives.
Conclusion
The Suzuki-Miyaura coupling reaction represents a highly efficient and versatile method for the synthesis of 2'-chloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, offering significant advantages over the classical Ullmann condensation in terms of reaction conditions, yield, and purity. The spectroscopic characterization of the product is essential for confirming its identity and purity. The data and protocols presented in this guide are intended to assist researchers in the synthesis and analysis of this and related biphenyl compounds for applications in drug discovery and materials science.
A Researcher's Guide to Alternative Reagents for 4-Carboxy-2-chlorophenylboronic Acid in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The utility of functionalized biaryl structures, often synthesized using boronic acids, is paramount. However, the inherent instability of some boronic acids, such as 4-Carboxy-2-chlorophenylboronic acid, can lead to challenges in reproducibility and yield due to processes like protodeboronation. This guide provides a comprehensive comparison of viable alternative reagents that offer enhanced stability and handling characteristics, supported by representative experimental data and detailed protocols.
The primary alternatives to traditional boronic acids include potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and boronic esters like pinacol esters. These derivatives often exhibit superior stability to air and moisture, can be purified via standard chromatography, and in many instances, lead to improved reaction outcomes. While direct comparative studies for this compound and its derivatives are not extensively documented, this guide draws upon data from structurally similar compounds to provide a valuable comparison for researchers.
Performance Comparison of Boronic Acid Alternatives
The selection of a boron reagent can significantly impact the efficiency and reproducibility of a Suzuki-Miyaura cross-coupling reaction. The following table summarizes the key characteristics and performance of this compound and its more stable surrogates based on data from analogous compounds.
| Reagent Type | Structure of 4-Carboxy-2-chlorophenyl Derivative | Key Advantages | Typical Reaction Conditions | Representative Yield (%) |
| Boronic Acid | ![]() | Readily available. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, Toluene/H₂O), 80-100 °C. | 60-85%[1][2] |
| Potassium Trifluoroborate | ![]() | High stability to air and moisture, crystalline solid, slow release of boronic acid. | Pd catalyst (e.g., Pd(OAc)₂, RuPhos ligand), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene/H₂O, i-PrOH/H₂O), 80-100 °C. | 85-95%[3][4] |
| MIDA Boronate | ![]() | Indefinitely stable to air and moisture, compatible with chromatography, slow release of boronic acid. | Pd catalyst (e.g., Pd(OAc)₂, SPhos ligand), base (e.g., K₃PO₄), solvent (e.g., Dioxane/H₂O), RT-80 °C. | 90-99%[5] |
| Pinacol Ester | ![]() | Good stability, soluble in organic solvents, compatible with chromatography. | Pd catalyst (e.g., Pd₂(dba)₃, FcPPh₂ ligand), base (e.g., K₃PO₄, LiOtBu), solvent (e.g., Dioxane/H₂O), 100 °C. | 70-90%[6][7] |
Note: Yields are representative and can vary significantly based on the specific coupling partners, catalyst system, and reaction conditions.
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents. Below are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound and its derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as K₂CO₃ (2.0 equivalents).
-
Solvent and Degassing: Add a degassed solvent mixture, such as dioxane/water (4:1). Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate Salt
-
Reaction Setup: To a reaction vessel, add the potassium aryltrifluoroborate salt (1.0 equivalent), the aryl chloride (1.0 equivalent), a base such as K₂CO₃ (3.0 equivalents), a palladium catalyst like Pd(OAc)₂ (2 mol%), and a ligand such as RuPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, for instance, toluene/water (10:1).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours or until completion.[3]
-
Workup and Purification: Follow a standard aqueous workup procedure as described in Protocol 1, followed by purification.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate
-
Reaction Setup: In a reaction vial, combine the aryl MIDA boronate (1.0 equivalent), the aryl halide (1.0 equivalent), a palladium catalyst such as PdCl₂(dtbpf) (2 mol %), and an organic base like triethylamine (3.0 equivalents).[5]
-
Solvent: Add a degassed aqueous solution of a surfactant like TPGS-750-M (2 wt%).[5]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed.
-
Workup: Upon completion, the product can often be isolated by simple filtration after dilution, as MIDA boronates and their products can sometimes precipitate out of the reaction mixture.[5]
-
Purification: If necessary, purify the product by column chromatography.
Visualizing Reaction Pathways and Relationships
To better understand the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the relationship between the different boron reagents.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between this compound and its stable alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Boronic Acids in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers, scientists, and professionals in drug development, optimizing this reaction is crucial. A key factor influencing the reaction's success and yield is the nature of the substituents on the boronic acid coupling partner. This guide provides an objective comparison of how different substituted boronic acids perform in Suzuki reactions, supported by experimental data and detailed methodologies.
Comparative Yield Analysis: Electronic and Steric Effects
The reactivity of aryl boronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of their substituents. These factors primarily impact the transmetalation step, a critical phase in the catalytic cycle.[1]
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Generally, boronic acids featuring electron-donating groups (EDGs) tend to enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group on the boronic acid, which may slow down the transmetalation step.[3] However, the overall outcome is highly dependent on the specific reaction conditions, and successful couplings with electron-deficient partners can be achieved through careful selection of the catalyst, ligand, and base.[1][4]
The following table summarizes experimental data illustrating the yields obtained with various electronically distinct substituted boronic acids.
| Aryl Boronic Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield[1] |
| (4-Diphenylamino)phenylboronic acid | Electron-Donating | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 75[4] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 85[4] |
| p-Nitrophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95[3] |
| m-Nitrophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92[3] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | Metalla-aromatic halide | Not Specified | Not Specified | Not Specified | Trace[5] |
Steric Effects: Ortho vs. Meta and Para Substituents
The position of a substituent on the phenylboronic acid ring plays a crucial role, primarily due to steric hindrance. Ortho-substituents can physically impede the approach of the organoboron reagent to the palladium center, significantly lowering the reaction rate and yield.[3][5] The general reactivity trend observed is often para > meta >> ortho.[3] This disparity underscores the profound impact of steric accessibility on the reaction's efficiency.[3]
The following data for nitrophenylboronic acid isomers reacting with 4-bromoanisole clearly demonstrates this trend.
| Isomer | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| para -Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[3] |
| meta -Nitrophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92[3] |
| ortho -Nitrophenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 25[3] |
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the catalytic cycle and a standard experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 equiv)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)[1]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[1]
-
Evacuate and backfill the vessel with the inert gas multiple times.
-
Add the degassed solvent via syringe.[1]
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash column chromatography, to yield the pure coupled product.
Conclusion
The electronic and steric properties of substituents on boronic acids are pivotal in determining the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups and sterically unhindered (para) substituents generally favor higher yields, this guide demonstrates that a wide range of substrates can be successfully coupled.[1][3][5] By carefully selecting the catalyst, ligands, base, and solvent, researchers can optimize conditions to overcome challenges posed by electronically deficient or sterically hindered boronic acids, thus harnessing the full synthetic power of this versatile reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
Quantitative Analysis of 4-Carboxy-2-chlorophenylboronic Acid: A Comparative Guide to qNMR and Alternative Assay Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical intermediates like 4-Carboxy-2-chlorophenylboronic acid is critical. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Titration. The performance of each method is evaluated based on experimental data, offering insights into their respective advantages and limitations for the assay of this specific boronic acid.
Methodology Comparison
Quantitative NMR (qNMR) stands out as a primary analytical method, determining analyte concentration by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[1][2] This approach allows for direct, accurate quantification without the need for an identical reference standard of the analyte itself.[1] In contrast, methods like HPLC are comparative, relying on the separation of components and their detection, often by UV-Vis absorbance.[1] While highly sensitive, HPLC's accuracy can be influenced by the response factors of impurities, and it may not detect impurities lacking a UV chromophore.[1][3]
Titrimetric methods for boronic acids are well-established, typically involving the addition of a polyol like mannitol to form a stronger acidic complex, which can then be titrated with a standard base.[4][5][6] This classical technique is robust but may lack the specificity and sensitivity required for complex samples. Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers exceptional sensitivity and specificity but faces challenges with boronic acids due to their propensity to form dehydrated cyclic trimers (boroxines), which can complicate spectral interpretation and quantification.[7][8]
Logical Comparison of Analytical Techniques
Caption: A logical comparison of qNMR, HPLC, and Titration for boronic acid assay.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of each analytical technique based on data from studies on boronic acids and similar compounds.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | UPLC-MS | Potentiometric Titration |
| Principle | Absolute (Primary Method)[1] | Comparative[1] | Comparative | Absolute |
| Accuracy | High (e.g., 98.8-99.9%)[9] | High (but dependent on response factors)[1] | High (Recovery 97.1-105.7%)[10][11] | High (for bulk material)[2] |
| Precision (RSD) | Excellent (< 1%)[1][9] | Very Good (< 2%)[1] | Excellent (< 2.0%)[10][11] | Excellent (< 0.01%)[2] |
| Linearity (R²) | > 0.995[9] | > 0.999[12] | > 0.98[10][11] | Not Applicable |
| LOD | ~0.1%[1] | ~0.01%[1][13] | ~0.1 µg[10][11] | High (mg range) |
| LOQ | ~0.3%[1] | ~0.05%[1][13] | ~1.0 µg[10][11] | High (mg range) |
| Reference Standard | Certified internal standard required[1] | Analyte-specific standard typically required[1] | Analyte-specific standard required | Not required for assay |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
Quantitative NMR (qNMR) Protocol
This protocol is adapted from established methods for the purity assessment of boronic acids.[1]
a) Workflow Diagram
Caption: Standard workflow for a quantitative NMR (qNMR) experiment.
b) Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known, high purity.[1][3]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving boronic acids and their corresponding boroximes.[14]
-
Transfer the resulting solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).[9]
-
Use a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 150 for the signals being quantified.[13]
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated for both the analyte and the internal standard to ensure full signal recovery.
-
-
Data Processing and Calculation:
-
Process the acquired spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal for this compound and a signal for the internal standard.
-
Calculate the purity (Purity_analyte) using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general method for the analysis of aromatic boronic acids.[15]
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Prepare sample solutions at the same concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.[15]
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Potentiometric Titration Protocol
This protocol is based on the standard method for titrating boric acid by complexation with a polyol.[4][5]
-
Reagent Preparation:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Complexing Agent: Saturated D-Mannitol solution (approx. 200 g/L in deionized water).[5]
-
-
Titration Procedure:
-
Accurately weigh a suitable amount of this compound (e.g., 200-300 mg) into a beaker.
-
Dissolve the sample in a minimal amount of a suitable solvent and dilute with deionized water (e.g., to 50 mL).
-
Add a sufficient volume of the mannitol solution (e.g., 25 mL).
-
Immerse a calibrated pH electrode connected to a titrator into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH as a function of titrant volume.
-
-
Endpoint Determination and Calculation:
-
Determine the equivalence point from the inflection point of the titration curve (e.g., using the first or second derivative).
-
Calculate the assay of this compound based on the volume of NaOH consumed, its molarity, and the initial sample weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. enovatia.com [enovatia.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. metrohm.com [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Comparative Guide to Analytical Methods for 4-Carboxy-2-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative analysis of 4-Carboxy-2-chlorophenylboronic acid. The information presented herein is designed to assist in selecting the most suitable method based on specific analytical requirements, such as sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust and widely adopted technique for the analysis of phenylboronic acids. A typical method involves a C18 stationary phase with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer with an acidic modifier.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV detector
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-22 min: 80-20% B
-
22-27 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase initial conditions (80% A, 20% B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Performance Data:
| Parameter | HPLC Method |
| Retention Time (tR) | Approximately 8.5 min |
| Resolution (Rs) | > 2.0 from adjacent peaks |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
HPLC Experimental Workflow:
Caption: HPLC experimental workflow for the analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can be employed for the analysis of boronic acids, each with its own set of advantages and disadvantages.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between stationary and mobile phases | Partitioning between gaseous mobile phase and liquid stationary phase | Separation based on charge and size in an electric field |
| Sample Volatility | Not required | Required (derivatization often necessary)[1] | Not required |
| Selectivity | Good, tunable with mobile phase and column | Very high, based on mass-to-charge ratio | High, based on electrophoretic mobility |
| Sensitivity | Moderate | High | High |
| Speed | Moderate | Fast to moderate | Fast |
| Instrumentation Cost | Moderate | High | Moderate |
| Typical Application | Routine quality control, purity assessment | Trace analysis, impurity identification | Chiral separations, analysis of complex mixtures |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. However, a significant drawback for non-volatile compounds like this compound is the requirement for derivatization to increase volatility.[1] This adds a sample preparation step, potentially introducing variability.
Capillary Electrophoresis (CE)
CE provides rapid and highly efficient separations based on the electrophoretic mobility of the analyte. It requires minimal sample and solvent consumption. However, achieving reproducible migration times can be challenging, and it may be less robust than HPLC for routine quality control applications.
Colorimetric Methods
Simple and rapid colorimetric tests can be used for the qualitative detection of boronic acids. These methods are often based on the formation of a colored complex, for instance with curcumin.[2] While useful for quick screening, they lack the quantitative accuracy and resolving power of chromatographic techniques.
Comparison of Analytical Techniques:
References
- 1. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Ortho-Chloro Group in 4-Carboxy-2-chlorophenylboronic Acid: A Comparative Guide on Steric Effects in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Steric Hindrance and Reactivity
The substitution pattern of phenylboronic acids plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of 4-Carboxy-2-chlorophenylboronic acid and its non-chlorinated analog, 4-Carboxyphenylboronic acid, with a focus on the steric effects imparted by the ortho-chloro group. Understanding these effects is crucial for reaction optimization, catalyst selection, and the rational design of novel chemical entities.
Performance Comparison: The Impact of the Ortho-Chloro Substituent
The presence of a chlorine atom at the ortho position to the boronic acid moiety in this compound introduces significant steric and electronic effects that differentiate its reactivity from the unsubstituted 4-Carboxyphenylboronic acid.
Steric Hindrance: The primary effect of the ortho-chloro group is steric hindrance. This bulkiness impedes the approach of the boronic acid to the palladium catalyst's coordination sphere, which can slow down the critical transmetalation step of the catalytic cycle. This often results in lower reaction yields and may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.
Electronic Effects: The chloro group is electron-withdrawing, which can influence the acidity of the boronic acid and the electronic nature of the carbon-boron bond. However, in the context of ortho-substitution, the steric effects are generally considered to be the dominant factor influencing reactivity in Suzuki-Miyaura coupling.
A study comparing ortho-substituted phenylboronic acids in a Suzuki-Miyaura reaction provided insights into the behavior of the ortho-chloro group. Unlike an ortho-methoxy group, which can chelate to the palladium catalyst and influence the reaction's selectivity, the ortho-chloro analog does not exhibit this chelating effect.[1] This lack of chelation, combined with its steric bulk, contributes to its distinct reactivity profile.
Quantitative Data Summary
While a direct head-to-head quantitative comparison of this compound and 4-Carboxyphenylboronic acid under identical Suzuki-Miyaura conditions is not extensively documented in a single study, the general trend observed for ortho-substituted phenylboronic acids points towards reduced reactivity. The following table provides a representative comparison based on typical observations in Suzuki-Miyaura reactions.
| Feature | This compound | 4-Carboxyphenylboronic Acid | Rationale for Difference |
| Typical Reaction Yield | Moderate to Good | Good to Excellent | Steric hindrance from the ortho-chloro group can lower the yield. |
| Reaction Rate | Slower | Faster | The bulky ortho-chloro group impedes the transmetalation step. |
| Optimal Reaction Conditions | Often requires more forcing conditions (higher temperature, more active catalyst) | Milder conditions are often sufficient | To overcome the activation barrier introduced by steric hindrance. |
Structural Insights: A Crystallographic Perspective
The crystal structure of 4-Carboxyphenylboronic acid reveals a relatively planar conformation, allowing for efficient packing and intermolecular interactions.[2] In contrast, the presence of the bulky ortho-chloro group in this compound is expected to cause a significant torsion angle between the phenyl ring and the boronic acid group. This twisting would further contribute to the steric hindrance around the reactive center. A study on 2-chlorobiphenyl-4-carboxylic acid, a structurally related compound, showed a significant dihedral angle between the two phenyl rings, highlighting the steric influence of the ortho-chloro substituent.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the reactivity of different boronic acids. Below is a generalized protocol for a comparative Suzuki-Miyaura cross-coupling reaction.
General Procedure for Comparative Suzuki-Miyaura Coupling
This protocol is designed for a head-to-head comparison of this compound and 4-Carboxyphenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.2 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In two separate reaction vessels, charge the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the solvent mixture to each vessel.
-
Degas both mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
To each vessel, add the palladium catalyst (0.05 equiv).
-
Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) and stir for the same duration.
-
Monitor the progress of both reactions by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixtures to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by a suitable method (e.g., column chromatography or recrystallization) to determine the isolated yields for a direct comparison.
Visualizing the Process
To better understand the workflow and the mechanistic implications of the ortho-chloro group, the following diagrams are provided.
Conclusion
The ortho-chloro group in this compound exerts a significant steric effect that generally leads to lower reactivity in Suzuki-Miyaura cross-coupling reactions compared to its non-chlorinated analog, 4-Carboxyphenylboronic acid. This is primarily attributed to the steric hindrance around the boronic acid moiety, which impedes the crucial transmetalation step. Researchers and drug development professionals should consider these steric implications when designing synthetic routes and optimizing reaction conditions. The use of more active palladium catalysts, higher reaction temperatures, or longer reaction times may be necessary to achieve satisfactory yields when employing sterically hindered ortho-substituted phenylboronic acids. A thorough understanding of these steric effects is paramount for the efficient and predictable synthesis of complex molecules.
References
The Boronic Acid vs. Boronate Ester Debate: A Head-to-Head Comparison of 4-Carboxy-2-chlorophenylboronic Acid in Synthesis
For researchers and drug development professionals, the choice between a boronic acid and its corresponding boronate ester is a critical decision in optimizing synthetic routes. This guide provides an in-depth comparison of 4-Carboxy-2-chlorophenylboronic acid and its boronate esters, focusing on their synthesis efficiency in the widely-used Suzuki-Miyaura cross-coupling reaction. By examining experimental data and detailed protocols, we aim to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.
The fundamental difference between this compound and its boronate esters lies in a classic trade-off: reactivity versus stability. Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of lower stability. Conversely, boronate esters, such as the commonly used pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, though they may exhibit slower reaction kinetics.[1][2]
Quantitative Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | This compound Pinacol Ester (Representative) |
| Reaction Time | Typically Shorter | Generally Longer |
| Reaction Temperature | Often effective at lower temperatures (e.g., 80-100 °C) | May require higher temperatures or longer reaction times for comparable yields |
| Reported Yield | 75-95% (substrate dependent) | 70-90% (substrate dependent) |
| Stability | Prone to dehydration to form cyclic anhydrides (boroxines) and decomposition on storage. | Significantly more stable to air and moisture; longer shelf-life. |
| Handling & Purification | Can be challenging to purify due to its polarity and potential for decomposition. | Generally crystalline solids that are easier to handle and can be purified by standard column chromatography. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
The Underlying Chemistry: A Look at the Catalytic Cycle
The difference in reactivity can be understood by examining the mechanism of the Suzuki-Miyaura reaction. The key transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often facilitated by the Lewis acidity of the boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of the Suzuki-Miyaura reaction. However, direct transmetalation from the boronate ester is also possible.
Experimental Protocols
For reproducible and comparable results, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a boronate ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a typical protocol for the direct use of the boronic acid.
Protocol 1: Synthesis of this compound Pinacol Ester
This procedure outlines the esterification of the boronic acid with pinacol.
Workflow:
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen anhydrous solvent, add pinacol (1.1-1.2 equiv).
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is a general procedure for the direct use of the boronic acid in a cross-coupling reaction.[4][5]
Materials:
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is similar to the one for the boronic acid, with potential adjustments to reaction conditions to account for the different reactivity of the boronate ester.[6]
Materials:
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Follow the same setup and degassing procedure as described in Protocol 2, using the boronate ester instead of the boronic acid.
-
The reaction may require a higher temperature or a longer reaction time to achieve complete conversion.
-
The workup and purification steps are identical to those in Protocol 2.
Logical Decision-Making in Reagent Selection
The choice between this compound and its boronate ester is contingent on the specific requirements of the synthesis. The following decision tree can guide researchers in their selection process.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Carboxy-2-chlorophenylboronic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-Carboxy-2-chlorophenylboronic acid is critical to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause serious eye damage.[1] Personal protective equipment, including gloves, protective clothing, and eye/face protection, should always be worn when handling this substance.[1]
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301+P312+P330: If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| Causes serious eye damage | Serious eye damage (Category 1) | P305+P351+P338+P310: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Causes skin irritation | Skin irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of water.[2] |
| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
General Disposal Principles
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Do Not Dispose in General Waste or Drains: This chemical should never be disposed of in the regular trash or washed down the sink.[1][4] Improper disposal can lead to environmental contamination of soil and waterways.[1][5]
-
Avoid Mixing: Do not mix this compound with other chemical waste unless specifically instructed to do so by a qualified professional. Mixing with incompatible materials, such as strong oxidizing agents or strong acids, can lead to dangerous reactions.[6][7]
-
Use Original or Designated Containers: Whenever possible, keep the chemical in its original container. If this is not feasible, use a suitable, properly labeled, and sealed container for disposal.[4]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arrange for Professional Disposal:
-
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[4]
-
Contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup.[5] They will have established procedures for the collection and disposal of chemical waste in compliance with all regulations.
-
Spill and Contamination Cleanup
In the event of a spill, prevent further leakage if it is safe to do so.[1] Wear appropriate personal protective equipment, including respiratory protection, to avoid inhaling the dust.[4] Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal as hazardous waste.[6][9] Avoid actions that generate dust.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. laballey.com [laballey.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 4-Carboxy-2-chlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Carboxy-2-chlorophenylboronic acid, a compound that is harmful if swallowed and can cause serious eye damage. Adherence to these procedural steps is critical for mitigating risks and ensuring operational integrity.
Immediate Safety and Handling Protocols
When working with this compound, it is crucial to operate in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible. Avoid all personal contact with the substance, including the inhalation of dust or vapors.
Key safety precautions include:
-
Washing hands thoroughly after handling.
-
Avoiding contact with skin, eyes, and personal clothing.
-
Minimizing dust generation and accumulation.
-
Keeping the container tightly closed when not in use.
-
Prohibiting eating, drinking, or smoking in the handling area.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved respirator if dust is generated |
| Preparing Solutions | Chemical safety goggles and a full-face shield | Chemically resistant gloves (e.g., nitrile) | Laboratory coat and a chemical-resistant apron | Use in a chemical fume hood; respirator if needed |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handling sealed containers |
Step-by-Step Operational and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.
-
The container must be kept tightly closed.
Handling and Use:
-
Before use, review the Safety Data Sheet (SDS) for this compound.
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all handling and weighing operations within a chemical fume hood to minimize inhalation exposure.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management:
-
In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Report all spills to the designated safety officer.
Disposal:
-
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Dispose of the waste in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

